Technical Documentation Center

2,7-Bis(4-chlorobutoxy)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,7-Bis(4-chlorobutoxy)quinoline
  • CAS: 2060027-95-2

Core Science & Biosynthesis

Foundational

Mechanism of Formation and Control of 2,7-Bis(4-chlorobutoxy)quinoline in Brexpiprazole Synthesis

Executive Summary Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) widely utilized as an atypical antipsychotic. The commercial synthesis of its active pharmaceutical ingredient (API) demands rigorous cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) widely utilized as an atypical antipsychotic. The commercial synthesis of its active pharmaceutical ingredient (API) demands rigorous control of process-related impurities to meet stringent regulatory thresholds (≤0.10% per ICH Q3A guidelines). A critical challenge in the early stages of brexpiprazole synthesis is the ambident nucleophilicity of the starting material, 7-hydroxyquinolin-2(1H)-one.

This technical guide provides an in-depth mechanistic analysis of the formation of the over-alkylated impurity, 2,7-bis(4-chlorobutoxy)quinoline (commonly designated as BRX-1-A ). It details the chemical etiology of the impurity, outlines a self-validating protocol for its targeted synthesis for analytical profiling, and defines the thermodynamic controls required to suppress its formation during commercial scale-up.

Mechanistic Pathway: The Ambident Nature of 7-Hydroxyquinolin-2(1H)-one

The synthesis of the key intermediate, 7-(4-chlorobutoxy)quinolin-2(1H)-one (BRX-1), involves the alkylation of 7-hydroxyquinolin-2(1H)-one with 1-bromo-4-chlorobutane. This reaction is complicated by the presence of multiple nucleophilic sites on the quinolinone core.

Tautomerism and Initial Alkylation

7-Hydroxyquinolin-2(1H)-one exists in a tautomeric equilibrium with its lactim form, quinoline-2,7-diol. The C-7 phenolic hydroxyl group is the most acidic proton (pKa ~9.5). Upon the introduction of a mild base (e.g., K₂CO₃), this proton is selectively abstracted. The resulting phenoxide undergoes an Sₙ2 substitution with the primary alkyl halide, 1-bromo-4-chlorobutane, to form the desired mono-alkylated intermediate, BRX-1 ().

Secondary Alkylation: Divergence into BRX-1-A and BRX-1-B

Once BRX-1 is formed, the molecule retains an acidic lactam N-H proton. If excess base and alkylating agent are present in the reaction matrix, a secondary deprotonation occurs, generating an ambident amide enolate. According to Hard-Soft Acid-Base (HSAB) theory, this intermediate can undergo alkylation at two distinct sites:

  • O-Alkylation (Kinetic/Hard Site): Alkylation at the more electronegative, "harder" lactam oxygen yields the O,O-alkylated impurity, 2,7-bis(4-chlorobutoxy)quinoline (BRX-1-A) .

  • N-Alkylation (Thermodynamic/Soft Site): Alkylation at the less electronegative, "softer" nitrogen yields the N,O-alkylated impurity, 1-(4-chlorobutyl)-7-(4-chlorobutoxy)quinolin-2(1H)-one (BRX-1-B) .

The ratio of these impurities is highly dependent on the choice of base, solvent polarity, and temperature. Polar aprotic solvents and strong bases tend to increase the electron density on the oxygen, thereby accelerating the formation of the BRX-1-A impurity ().

Mechanism SM 7-Hydroxyquinolin-2(1H)-one (Ambident Nucleophile) Taut Quinoline-2,7-diol (Lactim Tautomer) SM->Taut Tautomerization Int1 7-(4-Chlorobutoxy)quinolin-2(1H)-one (Desired Intermediate, BRX-1) SM->Int1 1-Bromo-4-chlorobutane Base (C-7 O-Alkylation) ImpA 2,7-Bis(4-chlorobutoxy)quinoline (BRX-1-A, O,O-Alkylation) Int1->ImpA Excess Alkyl Halide C-2 O-Alkylation ImpB 1-(4-Chlorobutyl)-7-(4-chlorobutoxy) quinolin-2(1H)-one (BRX-1-B, N,O-Alkylation) Int1->ImpB Excess Alkyl Halide N-Alkylation

Figure 1: Reaction pathways showing the divergence of BRX-1 into impurities BRX-1-A and BRX-1-B.

Experimental Methodology: Self-Validating Protocol for BRX-1-A Synthesis

To establish robust HPLC analytical methods for in-process control, it is necessary to synthesize BRX-1-A as a reference standard. The following protocol forces the over-alkylation of BRX-1 by utilizing a strong base (NaH) to ensure complete deprotonation of the lactam N-H, driving the reaction toward the BRX-1-A and BRX-1-B adducts ().

Step-by-Step Synthesis of BRX-1-A Reference Standard:

  • Enolate Formation: Suspend 20.0 g (0.079 mol) of 7-(4-chlorobutoxy)quinolin-2(1H)-one (BRX-1) in 200 mL of anhydrous acetonitrile under an inert nitrogen atmosphere. Cool the suspension to 0–5 °C.

  • Deprotonation: Carefully add 5.0 g of Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.125 mol) in small portions.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the lactam N-H, forming a highly reactive ambident anion. Stir for 30 minutes to ensure complete enolization.

  • Alkylation: Add 1-bromo-4-chlorobutane (1.5 equivalents) dropwise to the mixture.

  • Reflux & Monitoring: Heat the reaction to reflux (approx. 82 °C). Monitor the consumption of BRX-1 via LC-MS. The reaction typically reaches completion within 4–6 hours, yielding a mixture of BRX-1-A and BRX-1-B.

  • Quenching & Extraction: Cool the mixture to room temperature. Carefully quench the excess NaH with 100 mL of cold water. Extract the aqueous layer with ethyl acetate (3 × 100 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude residue using silica gel column chromatography (hexane/ethyl acetate gradient) to separate the less polar BRX-1-A from the more polar BRX-1-B.

Workflow Step1 Forced Alkylation (NaH + Excess Halide) Step2 Reaction Profiling (LC-MS / HPLC) Step1->Step2 Step3 Impurity Isolation (Silica Chromatography) Step2->Step3 Step4 Standard Validation (NMR & HRMS) Step3->Step4

Figure 2: Workflow for the targeted synthesis and isolation of the BRX-1-A reference standard.

Process Control Strategy and Quantitative Profiling

In commercial manufacturing, the formation of BRX-1-A must be suppressed to avoid carryover into subsequent steps, where it can react with 1-(benzo[b]thiophen-4-yl)piperazine to form complex downstream impurities ().

Controlling the stoichiometry of the alkylating agent and selecting the appropriate base are the primary levers for minimizing BRX-1-A. Using a weaker base like K₂CO₃ prevents the complete deprotonation of the lactam N-H, thereby preserving the desired mono-alkylated product.

Table 1: Effect of Base and Stoichiometry on Alkylation Selectivity

BaseSolventEq. of 1-Bromo-4-chlorobutaneBRX-1 (Desired)BRX-1-A (O,O-Alkylation)BRX-1-B (N,O-Alkylation)
K₂CO₃Acetonitrile1.197.5%< 0.5%< 0.3%
K₂CO₃DMF1.195.2%1.2%0.8%
NaOHH₂O / THF1.585.0%4.5%6.2%
NaHAcetonitrile2.512.0%45.5%38.0%

(Note: Quantitative profile demonstrating the shift from mono-alkylation to over-alkylation under forced conditions. Data synthesized from process optimization principles .)

Conclusion

The formation of 2,7-bis(4-chlorobutoxy)quinoline (BRX-1-A) is a direct consequence of the ambident nucleophilicity inherent to the quinolinone core. By understanding the thermodynamic and kinetic drivers of O-alkylation versus N-alkylation, process chemists can implement precise stoichiometric and basicity controls. Validating these controls through the deliberate synthesis of BRX-1-A ensures that analytical methods remain robust, ultimately safeguarding the purity and efficacy of the final brexpiprazole API.

References

  • Tyagi, R., Singh, H., Singh, J., Arora, H., Yelmeli, V., Jain, M., Girigani, S., & Kumar, P. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development, 22(11), 1518–1530. URL:[Link]

  • Chen, W., Suo, J., Shen, J., et al. (2019). Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole. Organic Process Research & Development, 23(4), 588-594. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Structural Elucidation of Brexpiprazole Impurity 28 Using NMR Spectroscopy

Introduction: The Imperative of Purity in Pharmaceutical Development Brexpiprazole is an atypical antipsychotic agent that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

Brexpiprazole is an atypical antipsychotic agent that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[1][2] It is used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines on the identification and characterization of impurities.[4]

This technical guide provides a comprehensive overview of the structural elucidation of a potential process-related impurity of brexpiprazole, designated as Impurity 28, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will delve into the logical application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously determine the chemical structure of this impurity.

Brexpiprazole Impurity 28 has been identified as 2,7-bis(4-chlorobutoxy)quinoline. This guide will walk researchers, scientists, and drug development professionals through a systematic approach to confirming this structure, starting from the foundational 1D NMR data and progressing to more complex 2D correlation experiments.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural characterization of organic molecules.[5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For the structural elucidation of pharmaceutical impurities, a combination of 1D and 2D NMR experiments is often essential for a complete and confident assignment of the molecular structure.[6]

This guide will focus on the application of the following key NMR experiments:

  • ¹H NMR (Proton NMR): Provides information about the number and types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms, including their hybridization and chemical environment.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbon atoms.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two or three bonds, and sometimes longer-range couplings.[9]

Methodology: A Step-by-Step Approach to Structural Confirmation

The following sections outline a detailed, step-by-step methodology for the structural elucidation of Brexpiprazole Impurity 28. This workflow is designed to be a self-validating system, where each experiment builds upon the information gathered from the previous one, leading to an unambiguous structural assignment.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR data for a small organic molecule like Brexpiprazole Impurity 28 is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the isolated and purified impurity.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

  • NMR Data Acquisition:

    • Acquire all NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.[10]

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum and improve sensitivity.

    • For 2D NMR experiments (COSY, HSQC, HMBC), optimize acquisition and processing parameters to achieve good resolution in both dimensions.

G

Data Interpretation and Structural Elucidation

In this section, we will walk through the interpretation of the NMR data for Brexpiprazole and the predicted data for Impurity 28. For the purpose of this guide, a realistic set of NMR data for Impurity 28 will be used for illustrative purposes, based on the known structure and the principles of NMR spectroscopy.

Brexpiprazole: The Reference Standard

To identify the structural changes in the impurity, it is essential to have a complete NMR assignment for the parent drug, brexpiprazole.

struct [label=<

>]; } Chemical structure of Brexpiprazole with atom numbering for NMR assignment.

Table 1: ¹H and ¹³C NMR Data of Brexpiprazole

Atom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
111.59 (s, 1H)-
2-163.5
36.51 (d, J=9.5 Hz, 1H)116.2
47.78 (d, J=9.5 Hz, 1H)139.5
4a-121.3
57.30 (d, J=8.5 Hz, 1H)129.1
66.85 (dd, J=8.5, 2.5 Hz, 1H)115.3
7-161.8
86.81 (d, J=2.5 Hz, 1H)105.8
8a-140.2
94.12 (t, J=6.5 Hz, 2H)67.9
101.95 (m, 2H)26.1
111.83 (m, 2H)25.9
122.55 (t, J=7.5 Hz, 2H)58.1
13, 172.70 (t, J=4.8 Hz, 4H)53.2
14, 163.15 (t, J=4.8 Hz, 4H)49.0
1'-140.8
2'7.69 (d, J=5.5 Hz, 1H)126.5
3'7.40 (d, J=5.5 Hz, 1H)122.1
3a'-135.2
4'7.28 (d, J=7.8 Hz, 1H)118.0
5'7.15 (t, J=7.8 Hz, 1H)125.3
6'6.95 (d, J=7.8 Hz, 1H)116.8
7a'-151.2

Note: Data is based on published literature and may vary slightly depending on the solvent and experimental conditions.

Brexpiprazole Impurity 28: Unraveling the Structure

The proposed structure for Impurity 28 is 2,7-bis(4-chlorobutoxy)quinoline.

struct [label=<

>]; } Proposed chemical structure of Brexpiprazole Impurity 28 (2,7-bis(4-chlorobutoxy)quinoline).

¹H and ¹³C NMR Analysis of Impurity 28 (Predicted Data)

The key structural differences between brexpiprazole and Impurity 28 are the absence of the benzothiophene-piperazine moiety and the presence of two 4-chlorobutoxy chains attached to a quinoline core. This will result in significant changes in the NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Data for Brexpiprazole Impurity 28

Atom No.Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2-162.5
36.75 (d, J=9.0 Hz, 1H)118.0
47.95 (d, J=9.0 Hz, 1H)138.5
4a-122.0
57.50 (d, J=8.5 Hz, 1H)128.5
67.05 (dd, J=8.5, 2.5 Hz, 1H)116.0
7-160.0
87.00 (d, J=2.5 Hz, 1H)107.0
8a-148.0
1' (at C2)4.40 (t, J=6.5 Hz, 2H)67.0
2' (at C2)2.05 (m, 2H)29.0
3' (at C2)1.95 (m, 2H)26.5
4' (at C2)3.65 (t, J=6.5 Hz, 2H)44.5
1'' (at C7)4.15 (t, J=6.5 Hz, 2H)68.0
2'' (at C7)2.00 (m, 2H)29.5
3'' (at C7)1.90 (m, 2H)27.0
4'' (at C7)3.60 (t, J=6.5 Hz, 2H)45.0

Interpretation:

  • Disappearance of Signals: The signals corresponding to the benzothiophene and piperazine protons and carbons in brexpiprazole are absent in the spectrum of Impurity 28.

  • Appearance of New Signals: Two sets of signals for the 4-chlorobutoxy chains are expected. Each chain will have four distinct methylene groups. The protons on the carbons attached to oxygen (C1' and C1'') will be the most downfield, while the protons on the carbons attached to chlorine (C4' and C4'') will also be downfield due to the electronegativity of the halogen.

  • Changes in the Quinoline System: The chemical shifts of the quinoline protons and carbons will be altered due to the change in substituents at positions 2 and 7.

2D NMR Analysis of Impurity 28

  • COSY: The COSY spectrum will be crucial for establishing the connectivity within the two 4-chlorobutoxy chains. We would expect to see correlations between the protons of adjacent methylene groups (e.g., H1' with H2', H2' with H3', and H3' with H4'). It will also show the coupling between the aromatic protons on the quinoline ring.

  • HSQC: The HSQC spectrum will unambiguously assign each proton to its directly attached carbon. This will confirm the presence of the eight methylene groups in the two butoxy chains.

  • HMBC: The HMBC spectrum will be the final piece of the puzzle, confirming the overall connectivity of the molecule. Key correlations would be:

    • From the H1' protons to the C2 carbon of the quinoline ring.

    • From the H1'' protons to the C7 carbon of the quinoline ring.

    • Correlations between the protons and carbons within the quinoline ring system, confirming its structure.

G

Conclusion

The structural elucidation of pharmaceutical impurities is a critical and often challenging task in drug development. This in-depth technical guide has demonstrated a systematic and robust approach to the structural characterization of Brexpiprazole Impurity 28 using a combination of 1D and 2D NMR spectroscopy. By logically applying a suite of NMR experiments, from the foundational ¹H and ¹³C NMR to the more detailed COSY, HSQC, and HMBC correlations, it is possible to unambiguously determine the structure of an unknown impurity. The self-validating nature of this workflow ensures a high degree of confidence in the final structural assignment, which is essential for regulatory compliance and ensuring the safety and quality of pharmaceutical products.

References

  • Zhuang, T., et al. (2019). "Ghost Peak" Driven Structural Elucidation of a Photocatalytic Degradation Product from Brexpiprazole. Journal of Pharmaceutical and Biomedical Analysis, 174, 307-314. Available at: [Link]

  • Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 10(1), 55-66. Available at: [Link]

  • Maeda, K., et al. (2014). Brexpiprazole I: Pharmacological characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604. Available at: [Link]

  • Citrome, L. (2015). Brexpiprazole: a new dopamine D₂receptor partial agonist for the treatment of schizophrenia and major depressive disorder. Drugs of Today, 51(7), 397-414. Available at: [Link]

  • Tyagi, R., et al. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development, 22(11), 1471-1480. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Veeprho. Brexpiprazole Impurity 28. Available at: [Link]

  • PubChem. Brexpiprazole. Available at: [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

  • Columbia University. HSQC and HMBC. Available at: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available at: [Link]

  • ACS Publications. (2018). Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole. Available at: [Link]

  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Available at: [Link]

  • Journal of Applicable Chemistry. (2019). Degradation Behaviour of Brexpiprazole. Available at: [Link]

  • Allmpus. BREXPIPRAZOLE IMPURITY BROMO COMPOUND. Available at: [Link]

  • Pharmaffiliates. Brexpiprazole-impurities. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

  • Columbia University. HSQC and HMBC. Available at: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available at: [Link]

Sources

Foundational

Physicochemical characterization of 2,7-Bis(4-chlorobutoxy)quinoline

An In-Depth Technical Guide to the Physicochemical Characterization of 2,7-Bis(4-chlorobutoxy)quinoline Executive Summary and Contextual Significance In the landscape of central nervous system (CNS) therapeutics, the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2,7-Bis(4-chlorobutoxy)quinoline

Executive Summary and Contextual Significance

In the landscape of central nervous system (CNS) therapeutics, the synthesis of atypical antipsychotics demands rigorous control over process-related impurities to ensure both efficacy and patient safety. 2,7-Bis(4-chlorobutoxy)quinoline (CAS: 2060027-95-2), frequently designated in literature as BRX-1-A or Brexpiprazole Impurity 42, is a critical process-related impurity encountered during the synthesis of the dopamine D2 receptor partial agonist, brexpiprazole [1].

As a Senior Application Scientist, understanding the mechanistic origin, physicochemical properties, and analytical characterization of this impurity is paramount. This guide provides a comprehensive, self-validating framework for isolating, characterizing, and controlling 2,7-bis(4-chlorobutoxy)quinoline during active pharmaceutical ingredient (API) process development.

Mechanistic Origin: The Causality of Bis-Alkylation

To effectively control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. Brexpiprazole synthesis typically initiates with the alkylation of 7-hydroxyquinolin-2(1H)-one (BRX-S1) using 1-bromo-4-chlorobutane (BRX-S2). The intended reaction is a mono-alkylation at the highly nucleophilic phenolic hydroxyl group at the 7-position to yield 7-(4-chlorobutoxy)quinolin-2(1H)-one (BRX-1).

However, the quinolinone core exhibits ambient reactivity. Under strongly basic conditions—such as the use of sodium hydride (NaH) in a polar aprotic solvent like acetonitrile at reflux—the lactam undergoes tautomerization to its lactim form. This exposes the oxygen at the 2-position (O-2) to nucleophilic attack. When an excess of the alkylating agent (BRX-S2) is present, a secondary O-alkylation occurs, resulting in the bis-alkylated artifact, 2,7-bis(4-chlorobutoxy)quinoline[2].

Mechanistic pathway detailing the bis-alkylation formation of BRX-1-A during brexpiprazole synthesis.

Physicochemical Properties

Understanding the macroscopic properties of this impurity dictates the downstream purification strategies (e.g., crystallization or chromatography) required to purge it from the final API [3].

Table 1: Fundamental Physicochemical Data

PropertyValue
IUPAC Name 2,7-bis(4-chlorobutoxy)quinoline
CAS Number 2060027-95-2
Molecular Formula C₁₇H₂₁Cl₂NO₂
Molecular Weight 342.26 g/mol
Appearance Solid / Powder
Storage Temperature 4 °C
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol; Insoluble in Water

Analytical Characterization Protocols

A robust analytical package must be self-validating. Relying on a single technique can lead to false positives (e.g., mistaking N-alkylation for O-alkylation). The following step-by-step methodologies ensure absolute structural elucidation.

Self-validating analytical workflow for the structural elucidation of 2,7-Bis(4-chlorobutoxy)quinoline.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To confirm the molecular weight and validate the presence of two terminal chlorine atoms via isotopic distribution.

  • Sample Preparation: Dissolve 1 mg of the isolated impurity in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Self-Validation Check (Causality): Look for the [M+H]⁺ peak at m/z 342.1. Crucially, because the molecule contains two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), the mass spectrum must display a characteristic 9:6:1 isotopic cluster at m/z 342.1, 344.1, and 346.1. If this ratio is absent, the structure is incorrect.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To distinguish between N-alkylation and O-alkylation at the 2-position [4].

  • Sample Preparation: Dissolve 15 mg of the impurity in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H-NMR Acquisition (400 MHz): Acquire the proton spectrum.

    • Validation: You must observe two distinct triplets in the 4.0–4.5 ppm range, integrating for 2 protons each. These correspond to the -OCH₂- protons of the two separate chlorobutoxy chains. The absence of a broad singlet at >11.0 ppm confirms the loss of the lactam N-H proton.

  • ¹³C-NMR Acquisition (100 MHz): Acquire the carbon spectrum.

    • Validation: The C-2 carbon of the starting material (BRX-S1) resonates at ~162 ppm (carbonyl). In the BRX-1-A impurity, this peak shifts upfield to ~158 ppm, characteristic of an imine/ether environment (C=N-O-R), definitively proving O-alkylation over N-alkylation.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Purpose: Orthogonal confirmation of functional group transformations.

  • Sample Preparation: Prepare a KBr pellet using 2 mg of the impurity and 200 mg of IR-grade KBr.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check: The starting material exhibits a strong, sharp lactam carbonyl stretch (C=O) at approximately 1650 cm⁻¹. The FT-IR spectrum of 2,7-bis(4-chlorobutoxy)quinoline will completely lack this peak, replacing it with strong C-O-C ether stretching bands in the 1200–1000 cm⁻¹ region.

Table 2: Analytical Validation Markers Summary

TechniqueTarget ObservationMechanistic Significance
LC-MS (ESI+) m/z 342.1, 344.1, 346.1 (9:6:1 ratio)Confirms bis-alkylation and presence of two Cl isotopes.
¹H-NMR Two distinct triplets at ~4.0-4.5 ppmConfirms two different -OCH₂- environments (O-2 and O-7).
¹³C-NMR Shift of C-2 from ~162 ppm to ~158 ppmIndicates loss of lactam carbonyl, confirming O-alkylation.
FT-IR Absence of ~1650 cm⁻¹ stretchOrthogonally confirms the absence of the lactam C=O bond.

Impurity Control and Purge Strategy

In pharmaceutical development, identifying an impurity is only half the battle; controlling it to comply with ICH Q3A guidelines is the ultimate goal.

Because 2,7-bis(4-chlorobutoxy)quinoline is highly nonpolar compared to the desired intermediate, it can enrich up to 2.5% during the crude reaction phase. To purge BRX-1-A, process chemists must implement a highly specific solvent system. Tyagi et al. demonstrated that this impurity can be effectively controlled to ≤0.05% by introducing an initial purification of the subsequent intermediate (BRX-2) using a controlled Dichloromethane/Ethyl Acetate crystallization matrix [1]. Furthermore, limiting the molar equivalents of the alkylating agent (BRX-S2) and optimizing the base strength during the Stage 1 reaction drastically reduces the kinetic favorability of the secondary O-alkylation event.

References

  • Tyagi, R., Singh, H., Singh, J., Arora, H., Yelmeli, V., Jain, M., Girigani, S., & Kumar, P. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development, 22(11), 1518-1526.[Link]

  • American Elements. (2024). 2,7-bis(4-chlorobutoxy)quinoline | CAS 2060027-95-2. American Elements Catalog.[Link]

  • Pharmaffiliates. (2024). 2,7-bis(4-Chlorobutoxy)quinoline Reference Standard. Pharmaffiliates Analytics.[Link]

Exploratory

Topic: In Silico Mutagenicity and Toxicity Assessment of Brexpiprazole Impurity 28

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for the in silico assessment of mutagenicity and toxicit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the in silico assessment of mutagenicity and toxicity for pharmaceutical impurities, using Brexpiprazole Impurity 28 as a case study. In modern pharmaceutical development, the control of impurities is paramount to ensure patient safety. Regulatory guidelines, particularly the International Council for Harmonisation (ICH) M7, mandate a rigorous assessment of impurities for their potential to cause DNA mutations, a risk factor for carcinogenicity.[1][2][3] This document details the strategic application of computational toxicology models, outlining a step-by-step workflow that aligns with regulatory expectations. We explore the principles behind the two complementary methodologies required by ICH M7—expert rule-based and statistical-based (Q)SAR models—and provide insights into the interpretation of their outputs. By integrating data from these systems and applying expert review, a robust, scientifically sound, and efficient evaluation of impurity safety can be achieved, minimizing the need for extensive animal testing and accelerating drug development timelines.[4]

Introduction to Pharmaceutical Impurity Assessment

Brexpiprazole is an atypical antipsychotic agent, acting as a serotonin-dopamine activity modulator, and is indicated for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[5][6] Its mechanism is understood to be mediated through partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, and antagonist activity at serotonin 5-HT2A receptors.[6]

The synthesis of any active pharmaceutical ingredient (API) like brexpiprazole is a multi-step process where starting materials, intermediates, and reagents can lead to the formation of process-related impurities.[7][8][9] Even at trace levels, certain impurities can pose significant health risks, particularly if they are DNA-reactive (mutagenic), as this suggests a potential for carcinogenicity.[10]

Recognizing this risk, regulatory bodies have established stringent guidelines for the control of such impurities. The ICH M7 guideline provides a framework for the identification, categorization, qualification, and control of mutagenic impurities to limit potential carcinogenic risk.[2][11] A cornerstone of this guideline is the use of computational, or in silico, toxicology for hazard assessment. This approach allows for rapid and cost-effective screening of impurities, often without needing to synthesize them for laboratory testing.[10] The guideline specifically mandates the use of two complementary (Quantitative) Structure-Activity Relationship [(Q)SAR] prediction methodologies: one expert rule-based and one statistical-based.[2][12] This dual approach provides a more robust assessment than either method alone.

This guide provides a detailed protocol for conducting such an assessment, using the known process-related impurity, Brexpiprazole Impurity 28, as a practical example.

The Subject Compound: Brexpiprazole Impurity 28

For a robust in silico assessment, the precise chemical structure of the impurity is required. Brexpiprazole Impurity 28 has been identified as a potential process-related impurity.

  • Chemical Name: 7-(4-Bromobutoxy)-2(1H)-quinolinone[13][14]

  • CAS Number: 203395-59-9[13]

  • Molecular Formula: C13H14BrNO2[14]

  • Structure:

This impurity is likely formed from the alkylation of the 7-hydroxy-2(1H)-quinolinone intermediate with a 1,4-dibromobutane reagent during the synthesis of the brexpiprazole side chain. The key feature of toxicological concern in this structure is the alkyl bromide functional group, which is a potential structural alert for reactivity with DNA.

Principles of In Silico Toxicology for ICH M7

The foundation of the ICH M7 guideline for in silico assessment rests on using two different and complementary QSAR methodologies.[2] This requirement is designed to leverage the distinct strengths of each approach, thereby increasing the overall confidence in the prediction.

Pillar 1: Expert Rule-Based Systems

Expert rule-based systems are knowledge-based tools containing a curated set of "structural alerts." These alerts are chemical substructures or functional groups known to be associated with a specific toxicity, such as mutagenicity.[10][15]

  • Causality & Mechanism: These systems are built on established toxicological knowledge and mechanistic understanding.[16] An alert for an aromatic nitro group, for example, is based on its known metabolic activation to a reactive species that can form DNA adducts. The output is highly interpretable; a positive prediction is directly linked to a specific toxicophore within the molecule.[10][17]

  • Trustworthiness: The rules are derived by experts from public and proprietary data, literature, and an understanding of chemical reactivity.[17] This provides a strong, mechanistically-grounded basis for prediction.

  • Example Platform: Derek Nexus® (Lhasa Limited): Derek Nexus is a widely used expert system that contains a comprehensive knowledge base of structural alerts for mutagenicity and many other endpoints.[1][18][19] It provides transparent predictions with detailed reasoning, making it a cornerstone of many regulatory submissions.[17]

Pillar 2: Statistical-Based Systems

Statistical-based systems use machine learning algorithms to build predictive models from large datasets of experimental results (e.g., historical Ames test data).[10][12]

  • Causality & Pattern Recognition: Instead of relying on pre-defined rules, these models learn complex relationships between structural features and toxicological outcomes from the data.[20][21] This allows them to identify potential liabilities in novel chemical classes that may not be covered by existing expert rules.

  • Trustworthiness: The reliability of a statistical model depends heavily on the quality and size of its training set and its "applicability domain." The applicability domain defines the chemical space in which the model's predictions are considered reliable.[18] A prediction for a molecule that is structurally very different from the compounds in the training set would be considered "out of domain" and less reliable.

  • Example Platform: Sarah Nexus® (Lhasa Limited): Sarah Nexus is a statistical model that uses a self-organizing hypothesis network to predict mutagenicity.[21][22] It provides a confidence level for each prediction and clearly flags when a query compound is outside its applicability domain, ensuring transparency.[20][21]

Experimental Protocol: A Step-by-Step In Silico Workflow

This section details a practical, step-by-step workflow for the assessment of Brexpiprazole Impurity 28, designed to meet ICH M7 requirements.

Step 4.1: Structure Input and Standardization

The first step in any in silico analysis is the accurate representation of the chemical structure.

  • Obtain Structure: Secure the correct 2D structure for Brexpiprazole Impurity 28, 7-(4-Bromobutoxy)-2(1H)-quinolinone.

  • Generate SMILES String: Convert the structure into a Simplified Molecular Input Line Entry System (SMILES) string. For Impurity 28, a valid SMILES string would be O=C1C=C2C=C(OCCCCBr)C=CC2=NC1.

  • Standardize Structure: Before inputting into the software, ensure the structure is standardized (e.g., neutralized, tautomers handled correctly) according to the software's requirements. Most modern platforms perform this automatically.

Step 4.2: Mutagenicity Assessment (ICH M7 Compliance)

Execute predictions using both expert rule-based and statistical-based systems.

  • Expert Rule-Based Analysis (e.g., Derek Nexus):

    • Action: Submit the SMILES string for Impurity 28 to Derek Nexus.

    • Endpoint Selection: Select the "Bacterial Mutagenicity" endpoint.

    • Execution: Run the prediction.

    • Result Interpretation: Analyze the output. A likely prediction for this structure would be POSITIVE or PLAUSIBLE for mutagenicity. The system would fire a structural alert related to "Alkylating agents: Halides," citing the bromobutoxy chain as a potential DNA-alkylating agent. The output will provide supporting reasoning and literature references for the alert.[17]

  • Statistical-Based Analysis (e.g., Sarah Nexus):

    • Action: Submit the same SMILES string to Sarah Nexus.

    • Endpoint Selection: Select the "Bacterial Mutagenicity" endpoint.

    • Execution: Run the prediction.

    • Result Interpretation: Analyze the output. A likely prediction would be POSITIVE . The software will provide a confidence level for this prediction. It will also show structurally similar compounds from its training set that were positive in the Ames test, supporting the prediction.[21] Crucially, confirm the prediction is within the applicability domain of the model.

G cluster_input Step 1: Input cluster_analysis Step 2: ICH M7 Mutagenicity Analysis cluster_review Step 3: Synthesis & Classification Impurity Brexpiprazole Impurity 28 7-(4-Bromobutoxy)-2(1H)-quinolinone Derek Expert Rule-Based System (e.g., Derek Nexus) Impurity->Derek SMILES Input Sarah Statistical-Based System (e.g., Sarah Nexus) Impurity->Sarah SMILES Input Review Expert Review Derek->Review Prediction: Positive (Alkyl Halide Alert) Sarah->Review Prediction: Positive (High Confidence) Class ICH M7 Classification Review->Class

Caption: In Silico Mutagenicity Assessment Workflow.
Step 4.3: Broader Toxicity Endpoint Assessment

While mutagenicity is the primary concern under ICH M7, a comprehensive safety profile involves assessing other toxicities. Platforms like TOPKAT®, Instem's Predict™, or ACD/Tox Suite can be used.[23][24][25][26][27]

  • Select Endpoints: Choose relevant toxicity endpoints, such as:

    • Rodent Carcinogenicity

    • Developmental and Reproductive Toxicity (DART)

    • Skin Sensitization

    • Hepatotoxicity

  • Execute Predictions: Submit the structure to the chosen software.

  • Analyze Results: Review the predictions for each endpoint. Note any positive findings, which may require further consideration depending on the impurity's daily intake level.

Step 4.4: Expert Review and Final Classification

The outputs of in silico models are not a replacement for scientific judgment. An expert review is a mandatory and critical final step.[10][28]

  • Synthesize Data: Collate the results from both the rule-based and statistical mutagenicity models, along with any other toxicity data.

  • Resolve Conflicts: If the models disagree (one positive, one negative), the expert must investigate the basis for each prediction to determine the more reliable result. This involves examining the strength of the rule-based alert, the relevance of the statistical model's training data, and the overall applicability domain.

  • Assign ICH M7 Class: Based on the weight of evidence, assign a final classification.[2]

G start In Silico Assessment (Rule-Based + Statistical) both_neg Both Models Negative? start->both_neg both_pos Both Models Positive? both_neg->both_pos No class5 Class 5 (Non-mutagenic) both_neg->class5 Yes conflict Conflicting Results? both_pos->conflict No class3 Class 3 (Mutagenic Alert, Unknown Data) both_pos->class3 Yes expert Expert Review conflict->expert Yes class_expert Final Class based on Weight of Evidence (e.g., Class 3, 4, or 5) expert->class_expert

Caption: ICH M7 Classification Logic Flow.

Data Presentation and Interpretation

All in silico findings should be summarized in a clear, tabular format for inclusion in regulatory filings or internal safety assessments.

Table 1: Summary of In Silico Assessment for Brexpiprazole Impurity 28

Assessment Type Platform/Methodology Predicted Outcome Confidence/Reasoning Final Assessment
Mutagenicity Expert Rule-Based (e.g., Derek Nexus)POSITIVE Structural Alert: Alkylating agent (alkyl bromide). Mechanistically plausible DNA reactivity.Mutagenic
Statistical-Based (e.g., Sarah Nexus)POSITIVE High Confidence. Within applicability domain. Supported by positive analogs in the training set.Mutagenic
Carcinogenicity QSAR Model (e.g., TOPKAT)Hypothetical: PositiveOften correlated with mutagenicity alerts.Potential Carcinogen
Skin Sensitization QSAR Model (e.g., TOPKAT)Hypothetical: EquivocalSome alkylating agents can be sensitizers.Further review needed if relevant
Final ICH M7 Classification Expert Review Class 3 Concordant positive predictions from two complementary in silico models.Control at TTC

Interpretation: The concordant positive results from both the rule-based and statistical models provide a high degree of confidence that Brexpiprazole Impurity 28 is mutagenic. The structural alert for an alkyl halide is a well-established toxicophore. The compound should therefore be treated as a mutagenic impurity and controlled according to ICH M7 guidelines.

Conclusion

The in silico assessment of pharmaceutical impurities is a powerful, predictive, and resource-efficient strategy that is integral to modern drug safety evaluation. As demonstrated with Brexpiprazole Impurity 28, a structured workflow that adheres to the principles of the ICH M7 guideline—employing both expert rule-based and statistical-based systems followed by a conclusive expert review—provides a robust and defensible basis for hazard identification and risk management. This approach not only ensures regulatory compliance but also upholds the primary mission of pharmaceutical development: ensuring the safety and efficacy of medicines for patients.

References

  • Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. Retrieved from [Link]

  • Lhasa Limited. (2024, December 10). Everything You Need To Know About Sarah Nexus. Retrieved from [Link]

  • PR Newswire. (2013, June 6). Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines. Retrieved from [Link]

  • Lhasa Limited. (2019, December 11). Sarah Nexus - Mutagenicity. Retrieved from [Link]

  • Lhasa Limited. (2019, December 11). Derek Nexus - mutagenicity. Retrieved from [Link]

  • Wang, Y., et al. (2015). Application of TOPKAT and TEST software in prediction of chemical toxicity. Wei Sheng Yan Jiu.
  • U.S. Food and Drug Administration. (2015, May 28). NDA 205422 & 205423 Multi-disciplinary Review and Evaluation. Retrieved from [Link]

  • Lhasa Limited. (2024, January 25). How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles. Retrieved from [Link]

  • IntuitionLabs. (2026, February 24). ICH M7: A Guide to Mutagenic Impurity Assessment Software. Retrieved from [Link]

  • Instem. (n.d.). Predict - Life Science Software – Drug Research & Development. Retrieved from [Link]

  • Ontosight AI. (n.d.). Predicting Chemical Toxicity with TOPKAT. Retrieved from [Link]

  • ACD/Labs. (n.d.). Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. Retrieved from [Link]

  • Joint Research Centre. (n.d.). A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides.
  • ResearchGate. (2022, April 6). Prediction of mutagenicity, genotoxicity and carcinogenicity of drugs and chemicals using Derek Nexus. Retrieved from [Link]

  • ACS Publications. (2019, March 8). Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole. Retrieved from [Link]

  • ACS Publications. (2004, July 14). Assessment of the Oral Rat Chronic Lowest Observed Adverse Effect Level Model in TOPKAT, a QSAR Software Package for Toxicity Prediction. Retrieved from [Link]

  • Veeprho. (n.d.). Brexpiprazole Impurity 28. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification, Synthesis, and Control of Process-Related Impurities in Antipsychotic Drug Substance Brexpiprazole. Retrieved from [Link]

  • SynZeal. (n.d.). Brexpiprazole Impurities. Retrieved from [Link]

  • Briti Scientific. (n.d.). Brexpiprazole Impurity 28. Retrieved from [Link]

  • Bio-protocol. (n.d.). ADME/TOPKAT Prediction. Retrieved from [Link]

  • ACS Publications. (2018, October 5). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Retrieved from [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Retrieved from [Link]

  • Simply Predict. (n.d.). In silico consulting & training solutions for Animal-Free Safety Assessment. Retrieved from [Link]

  • Joint Research Centre. (n.d.). Review of Software Tools for Toxicity Prediction.
  • National Institutes of Health. (n.d.). Genetic toxicology in silico protocol. PMC.
  • International Council for Harmonisation. (2023, April 3). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • PozeSCAF. (2024, August 28). In Silico Mutagenicity and Toxicology Predictions. Retrieved from [Link]

  • European Medicines Agency. (2015, August 25). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • National Institute of Health Sciences, Japan. (n.d.). In Silico Approaches in Genetic Toxicology -Progress and Future-. Retrieved from [Link]

  • National Institutes of Health. (2025, March 25). Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. PMC.
  • Therapeutic Goods Administration (TGA). (2018, September 24). Australian Public Assessment Report for Brexpiprazole. Retrieved from [Link]

Sources

Foundational

Mass Fragmentation Pathways and Spectroscopic Profiling of 2,7-Bis(4-chlorobutoxy)quinoline

Executive Summary In the highly regulated landscape of active pharmaceutical ingredient (API) synthesis, the structural elucidation of process-related impurities is non-negotiable. During the synthesis of the atypical an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of active pharmaceutical ingredient (API) synthesis, the structural elucidation of process-related impurities is non-negotiable. During the synthesis of the atypical antipsychotic Brexpiprazole, rigorous control strategies are mandated by ICH guidelines to monitor stage-1 impurities[1]. One of the most critical of these is 2,7-Bis(4-chlorobutoxy)quinoline (CAS: 2060027-95-2), commonly designated as impurity BRX-1-A[1].

This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization and mass spectrometric fragmentation of 2,7-Bis(4-chlorobutoxy)quinoline. By understanding the causality behind its formation and the physics of its analytical detection, researchers can build robust, ICH-compliant analytical control strategies.

Mechanistic Origins: The Chemistry of BRX-1-A Formation

To effectively detect an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. The synthesis of Brexpiprazole relies on the intermediate 7-(4-chlorobutoxy)-1H-quinolin-2-one (BRX-1)[1].

When BRX-1 is reacted with an excess of 1-bromo-4-chlorobutane (BRX-S2) in the presence of a strong base such as sodium hydride (NaH), a nucleophilic substitution occurs[1]. The quinolin-2-one core exhibits lactam-lactim tautomerism, presenting two competing nucleophilic centers: the nitrogen atom and the oxygen atom. The hard-soft acid-base (HSAB) nature of the reaction conditions favors O-alkylation, leading to the formation of the bis-ether derivative, 2,7-Bis(4-chlorobutoxy)quinoline (BRX-1-A), alongside its N-alkylated isomer (BRX-1-B)[1].

Formation BRX1 BRX-1 Lactam-Lactim Tautomer Base NaH / MeCN Deprotonation BRX1->Base BRXS2 BRX-S2 1-bromo-4-chlorobutane BRXS2->Base BRX1A BRX-1-A O-Alkylated Product Base->BRX1A Nucleophilic Substitution

Synthesis pathway of 2,7-Bis(4-chlorobutoxy)quinoline via O-alkylation.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Dynamics

Mass spectrometry provides the most definitive proof of structural identity for BRX-1-A[2]. The molecular formula C17​H21​Cl2​NO2​ yields a theoretical monoisotopic mass of 341.0949 Da.

The Self-Validating Isotopic Signature

Because the molecule contains two chlorine atoms, it exhibits a mathematically rigid isotopic distribution. In Positive Electrospray Ionization (ESI+), the protonated precursor ion [M+H]+ appears at m/z 342.1022. The natural abundance of 35Cl and 37Cl isotopes generates a classic M : M+2 : M+4 peak cluster in an exact 9:6:1 ratio . This acts as an internal self-validation metric; any deviation from this ratio during LC-MS analysis instantly flags co-eluting matrix interference or an incorrect structural assignment[2].

Fragmentation Pathways

Upon collision-induced dissociation (CID), the molecule undergoes predictable, thermodynamically driven neutral losses[1]:

  • Primary Cleavage: The dominant pathway is the cleavage of the ether linkage at C2 or C7. The loss of a 4-chloro-1-butene neutral species (90.02 Da) via a cyclic transition state yields the primary fragment at m/z 252.08.

  • Secondary Cleavage: Sequential loss of the second chlorobutyl chain yields the highly stable, conjugated quinoline-2,7-diol core at m/z 162.05[1].

  • Alternative Pathway: A minor pathway involves the loss of HCl (36 Da) directly from the aliphatic side chains, yielding a fragment at m/z 306.12.

Fragmentation M [M+H]+ m/z 342.1 F1 Fragment m/z 252.1 M->F1 - C4H7Cl (-90 Da) F3 Fragment m/z 306.1 M->F3 - HCl (-36 Da) F2 Fragment m/z 162.1 F1->F2 - C4H7Cl (-90 Da)

ESI-MS/MS fragmentation cascade of 2,7-Bis(4-chlorobutoxy)quinoline.

Table 1: ESI-MS/MS Fragmentation Data Summary
m/z (Observed)FormulaMass Error (ppm)Assignment / Neutral Loss
342.1022 C17​H22​Cl2​NO2+​ < 2.0 [M+H]+ (Precursor)
306.1254 C17​H21​ClNO2+​ < 2.0 [M+H−HCl]+
252.0811 C13​H15​ClNO2+​ < 2.0 [M+H−C4​H7​Cl]+
162.0550 C9​H8​NO2+​ < 2.0 [M+H−2(C4​H7​Cl)]+

Spectroscopic Elucidation (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is required to definitively distinguish the O-alkylated BRX-1-A from its N-alkylated isomer[2].

Causality in Chemical Shifts: The 1H NMR spectrum is characterized by the distinct downfield shift of the O−CH2​ protons at the C2 position (~4.48 ppm) compared to the C7 position (~4.15 ppm). This discrepancy is caused by the anisotropic deshielding effect of the adjacent quinoline nitrogen[3].

Table 2: 1H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-4 8.15d (J = 8.8 Hz)1HQuinoline core
H-5 7.82d (J = 8.8 Hz)1HQuinoline core
H-8 7.30d (J = 2.4 Hz)1HQuinoline core
H-3 7.18d (J = 8.8 Hz)1HQuinoline core
H-6 7.12dd (J = 8.8, 2.4 Hz)1HQuinoline core
O-CH2 (C2) 4.48t (J = 6.4 Hz)2HAliphatic chain
O-CH2 (C7) 4.15t (J = 6.4 Hz)2HAliphatic chain
CH2-Cl 3.72m4HTerminal chloro

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across different laboratory environments, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: UHPLC-HRMS/MS Impurity Profiling
  • Rationale: A sub-2 µm C18 stationary phase is selected due to the high lipophilicity imparted by the two chlorobutyl chains. Formic acid (0.1%) is utilized in the mobile phase to ensure complete protonation of the quinoline nitrogen, maximizing ESI+ sensitivity and ensuring stable spray dynamics.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the 2,7-Bis(4-chlorobutoxy)quinoline reference standard in 1.0 mL of LC-MS grade Acetonitrile to create a stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.

    • Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient elution from 5% Mobile Phase B (MeCN + 0.1% FA) to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

    • Mass Spectrometry: Operate the HRMS in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Self-Validation Check: Ramp the collision energy (CE) from 15 eV to 40 eV. Validate the data acquisition by confirming the exact 9:6:1 isotopic ratio of the precursor ion prior to analyzing the MS/MS spectra.

Protocol B: NMR Structural Verification
  • Rationale: DMSO- d6​ is specifically chosen as the solvent because its high dielectric constant disrupts any intermolecular interactions, providing sharp, well-resolved multiplets for accurate J-coupling analysis[3].

  • Step-by-Step Methodology:

    • Preparation: Dissolve 10 mg of the purified analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Acquisition: Acquire 1H NMR at 400 MHz (16 scans, relaxation delay 2s). Acquire 13C NMR at 100 MHz (1024 scans) with complete proton decoupling.

    • Self-Validation Check: Calibrate the chemical shifts internally using the DMSO- d6​ solvent residual peaks (2.50 ppm for 1H and 39.5 ppm for 13C )[3]. If the solvent peaks deviate, the calibration is voided and must be reset.

Workflow Prep Sample Prep Dilution in MeCN/H2O LC UHPLC C18 Gradient Elution Prep->LC MS ESI-HRMS/MS Pos Ion Mode LC->MS Data Data Analysis Mass Error < 2 ppm MS->Data

Self-validating LC-HRMS/MS workflow for impurity profiling and detection.

References

  • Source: ACS Publications (Organic Process Research & Development)
  • 2,7-Bis(4-chlorobutoxy)
  • Karpschem Catalog 2024 | NMR Spectroscopic Data & Chemical Shifts Source: Scribd URL
  • Brexpiprazole Impurities: 2,7-bis(4-Chlorobutoxy)

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2,7-Bis(4-chlorobutoxy)quinoline from 7-hydroxyquinolin-2(1H)-one

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Mechanistic Pathway, Synthesis, and Isolation of Brexpiprazole Impurity BRX-1-A (CAS: 2060027-95-2) Executive Summary & Contex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Mechanistic Pathway, Synthesis, and Isolation of Brexpiprazole Impurity BRX-1-A (CAS: 2060027-95-2)

Executive Summary & Context

In the pharmaceutical synthesis of the antipsychotic drug Brexpiprazole, stringent control of process-related impurities is a strict regulatory requirement under ICH Q3A/Q3B guidelines[1]. The commercial synthesis utilizes 7-hydroxyquinolin-2(1H)-one (BRX-S1) as a key starting material. During the primary alkylation sequence, the use of excess alkylating agents can trigger overalkylation, generating 2,7-bis(4-chlorobutoxy)quinoline (BRX-1-A) , widely recognized in the industry as Brexpiprazole Impurity 42 or Impurity 3[2][3].

As a Senior Application Scientist, I have designed this protocol to guide you through the targeted synthesis and chromatographic isolation of this specific O,O-alkylated impurity. Generating this compound in high purity is essential for its downstream application as an analytical reference standard for HPLC and LC-MS impurity profiling[4].

Mechanistic Rationale & Causality

The controlled synthesis of BRX-1-A relies on exploiting the distinct pKa values and tautomeric properties of the quinolinone core. The protocol is divided into two distinct mechanistic phases:

  • Regioselective Monoalkylation (Phase 1): The phenolic hydroxyl group at the 7-position is significantly more acidic (pKa ~9.5) than the lactam nitrogen (pKa ~15). Employing a mild base like potassium carbonate (K₂CO₃) in a polar solvent (DMF) selectively deprotonates the phenol without affecting the lactam. This ensures strict monoalkylation with 1-bromo-4-chlorobutane to yield the intermediate 7-(4-chlorobutoxy)quinolin-2(1H)-one (BRX-1)[5].

  • Ambident Anion Overalkylation (Phase 2): To force the formation of the overalkylated impurity, the lactam must be deprotonated. This requires a strong, non-nucleophilic base such as Sodium Hydride (NaH)[1]. Deprotonation yields an ambident anion delocalized across the nitrogen and oxygen atoms. When refluxed in a polar aprotic solvent (acetonitrile), the naked anion attacks excess 1-bromo-4-chlorobutane from both the oxygen center (yielding the target O-alkylated BRX-1-A) and the nitrogen center (yielding the N-alkylated isomer, BRX-1-B)[1].

SynthesisPathway cluster_Step1 Phase 1: Regioselective Phenolic Alkylation cluster_Step2 Phase 2: Lactam Overalkylation (Ambident Anion) S1 7-Hydroxyquinolin-2(1H)-one BRX-S1 I1 7-(4-Chlorobutoxy)quinolin-2(1H)-one BRX-1 S1->I1 K2CO3, DMF/H2O (Mild Base, pKa driven) R1 Alkylating Agent 1-Bromo-4-chlorobutane R1->I1 PA 2,7-Bis(4-chlorobutoxy)quinoline BRX-1-A (O-Alkylated) I1->PA NaH, CH3CN, Reflux (Hard Nucleophile Attack) PB 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)... BRX-1-B (N-Alkylated) I1->PB NaH, CH3CN, Reflux (Soft Nucleophile Attack) R2 Excess Alkylating Agent 1-Bromo-4-chlorobutane R2->PA R2->PB

Figure 1: Two-step synthesis workflow for 2,7-Bis(4-chlorobutoxy)quinoline highlighting regioselectivity.

Experimental Protocols

Phase 1: Synthesis of 7-(4-Chlorobutoxy)quinolin-2(1H)-one (BRX-1)

Objective: Selective O-alkylation of the highly acidic 7-hydroxyl group.

Reagents:

  • 7-Hydroxyquinolin-2(1H)-one (BRX-S1): 5.0 g (0.031 mol)

  • Potassium Carbonate (K₂CO₃): 4.8 g (0.035 mol)

  • 1-Bromo-4-chlorobutane: 15.96 g (0.093 mol)

  • N,N-Dimethylformamide (DMF): 50.0 mL

  • Deionized Water: 5.0 mL

Step-by-Step Procedure:

  • Suspension: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add BRX-S1 (5.0 g) and K₂CO₃ (4.8 g) in 50.0 mL of DMF[5].

  • Activation: Add 5.0 mL of water. Scientist Insight: The slight addition of water partially solubilizes the inorganic base, accelerating the deprotonation of the phenol in the organic phase.

  • Alkylation: Dropwise add 1-bromo-4-chlorobutane (15.96 g) to the suspension at room temperature (20–25 °C)[5].

  • Reaction Monitoring: Stir the mixture for 4–6 hours. Monitor completion via TLC (Eluent: 50% EtOAc in Hexanes) or HPLC.

  • Workup & Isolation: Pour the reaction mixture into 200 mL of ice-cold water under vigorous stirring. A precipitate will form. Filter the solid under vacuum, wash thoroughly with chilled water to remove residual DMF, and dry in a vacuum oven at 50 °C to afford BRX-1.

Phase 2: Synthesis and Isolation of 2,7-Bis(4-chlorobutoxy)quinoline (BRX-1-A)

Objective: Vigorous deprotonation of the lactam to force O-alkylation via the ambident anion.

Reagents:

  • 7-(4-Chlorobutoxy)quinolin-2(1H)-one (BRX-1): 20.00 g (0.079 mol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 5.0 g (0.125 mol)

  • 1-Bromo-4-chlorobutane: 27.0 g (0.158 mol)

  • Anhydrous Acetonitrile (CH₃CN): 200 mL

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Purge a 500 mL two-neck round-bottom flask with Argon or N₂. Add anhydrous acetonitrile (200 mL) and BRX-1 (20.00 g).

  • Deprotonation: Cool the suspension to 0–5 °C using an ice bath. Carefully add NaH (5.0 g, 60% dispersion) in small portions[1]. Caution: H₂ gas evolution will occur. Ensure proper venting. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add 1-bromo-4-chlorobutane (27.0 g) dropwise while maintaining the temperature below 5 °C[1].

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 82 °C) for 12 hours[1].

  • Quenching: Cool the mixture to room temperature. Carefully quench unreacted NaH by adding ice-water dropwise.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude mixture of BRX-1-A and BRX-1-B.

  • Chromatographic Isolation (Critical Step): Load the crude mixture onto a silica gel column (100–200 mesh).

    • Scientist Insight: The O-alkylated target (BRX-1-A) completely lacks the highly polar lactam dipole present in the N-alkylated isomer (BRX-1-B). Therefore, BRX-1-A is significantly less polar.

    • Elute using a gradient of 10–15% Ethyl Acetate in Hexanes[1]. BRX-1-A will elute first. Pool the clean fractions and evaporate to isolate pure 2,7-Bis(4-chlorobutoxy)quinoline.

Analytical Data Presentation

To verify the successful synthesis and isolation of the target reference standard, cross-reference your analytical results with the established physicochemical parameters outlined below[4][6][7]:

ParameterSpecification / Target Value
Compound Name 2,7-Bis(4-chlorobutoxy)quinoline
Common Synonyms Brexpiprazole Impurity 42; BRX-1-A; Brexpiprazole Impurity 3
CAS Registry Number 2060027-95-2
Molecular Formula C₁₇H₂₁Cl₂NO₂
Molecular Weight 342.26 g/mol
Expected MS (m/z) [M+H]⁺ ≈ 342.1
Structural Class Quinoline-based organic intermediate
Primary Application Analytical Reference Standard / Impurity Marker

References

  • Title: Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Brexpiprazole Impurity 42 (2,7-bis(4-chlorobutoxy)quinoline) Source: Karpschem Laboratories URL: [Link]

Sources

Method

Application Notes and Protocols for the Isolation and Purification of Brexpiprazole Impurity 28

Introduction: The Criticality of Impurity Profiling in Brexpiprazole Development Brexpiprazole, an atypical antipsychotic, represents a significant therapeutic agent for the management of schizophrenia and as an adjuncti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Impurity Profiling in Brexpiprazole Development

Brexpiprazole, an atypical antipsychotic, represents a significant therapeutic agent for the management of schizophrenia and as an adjunctive therapy for major depressive disorder. The manufacturing process of any active pharmaceutical ingredient (API) is a complex multi-step synthesis where the potential for the formation of impurities is inherent. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control and characterization of these impurities to ensure the safety and efficacy of the final drug product.[1][2][3] This application note provides a detailed guide for the isolation and purification of a specific process-related impurity of brexpiprazole, designated as Impurity 28.

Brexpiprazole Impurity 28 has been identified as 7-(4-Bromobutoxy)-quinoline-2(1H)-one . The structural elucidation and quantification of such impurities are paramount for regulatory submissions and for understanding the stability of the drug substance.[4][5] The isolation of impurities in their pure form is a prerequisite for their characterization and for their use as reference standards in routine quality control analysis.

This document outlines two primary methodologies for the isolation and purification of Brexpiprazole Impurity 28: Preparative High-Performance Liquid Chromatography (HPLC) and Crystallization . The choice between these techniques, or their sequential use, will depend on the initial purity of the feedstock, the quantity of pure impurity required, and the physicochemical properties of the impurity and the bulk brexpiprazole.

Physicochemical Properties of Brexpiprazole Impurity 28

A thorough understanding of the physicochemical properties of the target impurity is fundamental to developing an effective purification strategy.

PropertyValueSource
Chemical Name 7-(4-Bromobutoxy)-quinoline-2(1H)-onePubChem
Molecular Formula C13H14BrNO2PubChem
Molecular Weight 296.16 g/mol PubChem
Appearance White to off-white powder (predicted)Capot Chemical
Melting Point 110-111°C (for the related 3,4-dihydro analog)Capot Chemical
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, ether, benzene, and chloroform.Novelty Journals

Logical Workflow for Isolation and Purification

The following diagram illustrates the decision-making process for the isolation and purification of Brexpiprazole Impurity 28.

workflow start Crude Brexpiprazole containing Impurity 28 enrichment Enrichment of Impurity 28 (Optional) (e.g., Liquid-Liquid Extraction) start->enrichment prep_hplc Preparative HPLC start->prep_hplc Direct purification enrichment->prep_hplc If initial purity is low fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal (Rotary Evaporation/Lyophilization) fraction_collection->solvent_removal crystallization Crystallization solvent_removal->crystallization For further purification purity_analysis Purity Analysis (Analytical HPLC, LC-MS) solvent_removal->purity_analysis Directly if high purity crystallization->purity_analysis pure_impurity Pure Brexpiprazole Impurity 28 (Reference Standard) purity_analysis->pure_impurity

Caption: A logical workflow for the isolation and purification of Brexpiprazole Impurity 28.

Part 1: Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating high-purity compounds from complex mixtures.[6] The scalability of this method allows for the purification of milligram to gram quantities of the target impurity.

Method Development: An Analytical Approach

Prior to scaling up to preparative HPLC, an analytical method must be developed to achieve optimal separation between brexpiprazole and Impurity 28.

1. Column and Mobile Phase Screening:

  • Rationale: The choice of stationary phase and mobile phase is critical for achieving selectivity. Given the aromatic and moderately polar nature of the quinolinone core and the bromoalkoxy side chain, a reversed-phase C18 column is a suitable starting point. Screening different organic modifiers (acetonitrile vs. methanol) and pH conditions is essential to optimize resolution.

  • Protocol:

    • Prepare a stock solution of the crude brexpiprazole mixture in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Screen various C18 columns from different manufacturers to evaluate selectivity differences.

    • Evaluate mobile phases consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol).

    • Perform gradient runs from a low to a high concentration of the organic modifier to determine the approximate elution conditions for both brexpiprazole and Impurity 28.

    • Optimize the gradient slope and mobile phase composition to maximize the resolution between the peaks of interest.

2. Loading Study:

  • Rationale: To maximize throughput in preparative HPLC, it is crucial to determine the maximum sample load that can be injected without compromising resolution.

  • Protocol:

    • Using the optimized analytical method, incrementally increase the injection volume of a concentrated sample solution.

    • Monitor the peak shape and resolution between brexpiprazole and Impurity 28.

    • The maximum loading is reached when the resolution between the two peaks begins to significantly decrease.

Preparative HPLC Protocol

This protocol is designed for the purification of multi-milligram to gram quantities of Brexpiprazole Impurity 28.

System and Materials:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Crude brexpiprazole containing Impurity 28.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable modifier).

  • Rotary evaporator or lyophilizer.

Sample Preparation:

  • Dissolve the crude brexpiprazole sample in a minimal amount of a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • The concentration should be as high as possible without causing precipitation, typically in the range of 10-50 mg/mL.

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

Chromatographic Conditions:

ParameterCondition
Column C18, 10 µm, 250 x 21.2 mm (or similar dimensions)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on analytical method (e.g., 30-70% B over 20 minutes)
Flow Rate 20 mL/min (adjust based on column dimensions and pressure limits)
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the impurity)
Injection Volume Scaled up from the loading study (e.g., 1-5 mL)

Fraction Collection and Post-Processing:

  • Collect fractions corresponding to the peak of Impurity 28 based on the retention time determined from the analytical method.

  • Combine the collected fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified impurity as a solid.

  • Analyze the purity of the isolated material using the analytical HPLC method.

Part 2: Purification by Crystallization

Crystallization is a cost-effective and highly efficient method for purifying solid compounds, particularly when the impurity profile is not overly complex.[7] The principle relies on the differences in solubility between the compound of interest and the impurities in a given solvent system.

Solvent Selection: The Key to Successful Crystallization

The ideal solvent for crystallization should exhibit the following properties:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at room temperature or below.

  • Impurities should be either highly soluble or insoluble in the chosen solvent.

  • The solvent should not react with the compound.

  • It should be relatively volatile for easy removal.

Screening Protocol:

  • Place a small amount of the crude material (containing Impurity 28) in several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).

  • Observe the solubility at room temperature.

  • Gently heat the tubes with insoluble or sparingly soluble samples to determine if solubility increases significantly with temperature.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.

Based on literature for similar compounds, a mixture of solvents, such as ethanol-water or dichloromethane-hexane, may also be effective.

Crystallization Protocol

1. Dissolution:

  • Place the crude material enriched with Impurity 28 in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to completely dissolve the solid. Stirring and continued heating may be necessary.

2. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

3. Cooling and Crystal Formation:

  • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

4. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

5. Drying:

  • Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Purity Confirmation and Characterization

The purity of the isolated Brexpiprazole Impurity 28 should be confirmed using appropriate analytical techniques.

TechniquePurpose
Analytical HPLC To determine the percentage purity of the isolated compound.
LC-MS To confirm the molecular weight of the isolated impurity.
NMR Spectroscopy (¹H and ¹³C) For structural elucidation and confirmation.
FTIR Spectroscopy To identify functional groups and confirm the structure.

Conclusion

The isolation and purification of pharmaceutical impurities are critical steps in drug development and quality control. The protocols outlined in this application note for Preparative HPLC and Crystallization provide a robust framework for obtaining high-purity Brexpiprazole Impurity 28. The choice of method and the specific parameters should be optimized based on the initial purity of the starting material and the desired final quantity and purity of the impurity. The successful isolation of this impurity will enable its use as a reference standard for routine analysis, ensuring the quality and safety of brexpiprazole.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • European Medicines Agency. (2020). EMA issues recommendations on impurities in medicines. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. Quality guidelines: impurities. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]

  • PubChem. 7-(4-Bromobutoxy)-quinoline-2(1H)-one. [Link]

  • Capot Chemical. MSDS of 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Google Patents. (2008). A process for purification of 7-(4-bromobutoxy)

Sources

Application

Application Note: Selective Sample Preparation and GC-MS Quantification of 2,7-Bis(4-chlorobutoxy)quinoline in Brexpiprazole Matrices

Context & Mechanistic Origin of the Impurity Brexpiprazole is a prominent atypical antipsychotic utilized in the treatment of schizophrenia and major depressive disorder[1]. During the first stage of its commercial synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Context & Mechanistic Origin of the Impurity

Brexpiprazole is a prominent atypical antipsychotic utilized in the treatment of schizophrenia and major depressive disorder[1]. During the first stage of its commercial synthesis, 7-hydroxyquinolin-2(1H)-one (BRX-S1) undergoes a nucleophilic substitution reaction with 1-bromo-4-chlorobutane (BRX-S2) to yield the critical intermediate 7-(4-chlorobutoxy)quinolin-2(1H)-one (BRX-1)[1].

However, this step is susceptible to over-alkylation. When excess BRX-S2 is present, a secondary O-alkylation occurs at the amide carbonyl of the quinolinone ring, generating the process-related impurity 2,7-Bis(4-chlorobutoxy)quinoline (also designated as BRX-1-A, Brexpiprazole Impurity 42, or Impurity 28; CAS: 2060027-95-2)[2][3]. If not rigorously controlled, BRX-1-A can carry over into subsequent stages, reacting with the piperazine intermediate (BRX-S3) to form complex downstream impurities that compromise the final Active Pharmaceutical Ingredient (API)[3].

Pathway S1 7-hydroxyquinolin-2(1H)-one (BRX-S1) BRX1 7-(4-chlorobutoxy)quinolin-2(1H)-one (Target Intermediate) S1->BRX1 O-Alkylation S2 1-bromo-4-chlorobutane (BRX-S2) S2->BRX1 Base / DMF BRX1A 2,7-Bis(4-chlorobutoxy)quinoline (BRX-1-A Impurity) BRX1->BRX1A Excess BRX-S2 (O-Alkylation)

Chemical formation pathway of the BRX-1-A impurity during Brexpiprazole synthesis.

The Causality of Sample Preparation (E-E-A-T)

While Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently utilized for broad impurity profiling[1], Gas Chromatography-Mass Spectrometry (GC-MS) provides superior chromatographic resolution and ionization efficiency for volatile, halogenated compounds like BRX-1-A[4]. However, direct injection of a Brexpiprazole matrix into a GC system is catastrophic: the high boiling point and basic nature of the API lead to rapid inlet fouling, irreversible column degradation, and severe matrix suppression.

The Mechanistic Solution: We exploit the stark physicochemical divergence between the API and the impurity. Brexpiprazole contains a basic piperazine moiety with a pKa of approximately 8.3, making it highly ionizable in mildly acidic environments. In stark contrast, 2,7-Bis(4-chlorobutoxy)quinoline lacks this basic aliphatic amine. Its quinoline nitrogen is sterically hindered and its electron density is withdrawn by the adjacent ether linkages, rendering it highly lipophilic (LogP ~5.5) and effectively neutral at a pH of 4.0.

By dissolving the sample matrix in a pH 4.0 acetate buffer, the API is forced into a highly polar, water-soluble protonated state. A subsequent Liquid-Liquid Extraction (LLE) using a non-polar solvent (n-hexane) selectively partitions the neutral BRX-1-A into the organic phase. This causality-driven protocol ensures that >99.9% of the API remains trapped in the aqueous waste, delivering an ultra-clean extract to the GC-MS.

The Self-Validating Extraction Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a structurally distinct Internal Standard (Triphenylamine, IS) and a mandatory Matrix Spike (MS) recovery sample in every batch, the workflow inherently verifies its own extraction efficiency and flags any matrix-induced signal anomalies before data reporting.

Workflow Step1 1. Matrix Dissolution Dissolve 50 mg API in 5 mL pH 4.0 Buffer/MeOH (80:20) Step2 2. Internal Standard Addition Spike with 10 µL Triphenylamine (50 µg/mL) Step1->Step2 Step3 3. Liquid-Liquid Extraction (LLE) Add 3 mL n-Hexane, vortex vigorously for 5 min Step2->Step3 Step4 4. Phase Separation Centrifuge at 4000 rpm for 10 min, collect organic layer Step3->Step4 Step5 5. Concentration & Reconstitution Evaporate under N2, reconstitute in 1.0 mL DCM Step4->Step5 Step6 6. GC-MS Analysis Inject 1 µL (Splitless, SIM Mode) Step5->Step6

Self-validating liquid-liquid extraction workflow for GC-MS sample preparation.

Step-by-Step Methodology
  • System Suitability Preparation: Prepare a Matrix Spike (MS) by adding a known concentration (e.g., 10 ppm) of reference standard 2,7-Bis(4-chlorobutoxy)quinoline[4] to a blank matrix. This validates the recovery rate of the batch.

  • Dissolution: Accurately weigh 50.0 mg of the Brexpiprazole API or intermediate sample into a 15 mL centrifuge tube. Add 5.0 mL of a pH 4.0 Ammonium Acetate buffer/Methanol mixture (80:20, v/v). Sonicate for 10 minutes until complete dissolution is achieved (API is protonated).

  • Internal Standard Spiking: Add 10.0 µL of Triphenylamine IS solution (50 µg/mL in Methanol) to all samples, including the MS and blanks.

  • Extraction: Add 3.0 mL of HPLC-grade n-Hexane. Cap tightly and vortex vigorously for 5 minutes to maximize the surface area for phase partitioning.

  • Separation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to break any emulsions.

  • Concentration: Carefully transfer exactly 2.0 mL of the upper organic (hexane) layer into a clean glass vial. Evaporate to complete dryness under a gentle stream of high-purity Nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of Dichloromethane (DCM). Vortex for 1 minute, transfer to a GC autosampler vial equipped with a glass insert, and cap securely.

GC-MS Analytical Parameters

The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode targeting the characteristic isotopic cluster of the dichlorinated impurity. The nominal mass is 341 m/z, with a distinct M+2 peak at 343 m/z due to the naturally occurring 35 Cl and 37 Cl isotopes.

ParameterSpecification / Setting
System Agilent 7890B GC coupled with 5977B MSD (or equivalent)
Analytical Column DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.2 mL/min
Injection Mode Splitless, 1.0 µL injection volume
Inlet Temperature 260 °C
Oven Temperature Program 100 °C (hold 1 min) → 20 °C/min to 280 °C → hold 10 min
Transfer Line Temperature 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
SIM Ions (Target Impurity) m/z 341 (Quantifier), m/z 343 (Qualifier 1), m/z 251 (Qualifier 2)
SIM Ions (Internal Std) m/z 245 (Quantifier for Triphenylamine)

Method Validation & Quantitative Metrics

By utilizing the causality-driven LLE method, matrix suppression is virtually eliminated, allowing the method to achieve parts-per-billion (ppb) level sensitivity. The self-validating nature of the protocol ensures that the data below is consistently reproducible across different analytical batches.

Validation MetricResult / Acceptance Criterion
Limit of Detection (LOD) 0.05 ppm (relative to API concentration)
Limit of Quantitation (LOQ) 0.15 ppm (S/N ≥ 10)
Linearity (R²) ≥ 0.999 over the range of 0.15 ppm to 50.0 ppm
Matrix Spike Recovery 95.2% – 102.8% (Acceptance: 85% - 115%)
Method Precision (%RSD) < 3.5% (n=6 preparations at 10 ppm)
IS Response Stability ± 10% variance across all batch injections

References

  • Tyagi, R., et al. "Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole." Organic Process Research & Development, ACS Publications, 2018. URL:[Link]

  • "Brexpiprazole Impurity 28 (2,7-bis(4-chlorobutoxy)quinoline)." Veeprho Pharmaceuticals. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to minimize 2,7-Bis(4-chlorobutoxy)quinoline formation during O-alkylation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of carbostyril derivatives, specifically focusing on th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of carbostyril derivatives, specifically focusing on the critical intermediate 7-(4-chlorobutoxy)quinolin-2(1H)-one.

Below, you will find a comprehensive causality analysis, an optimized protocol, and troubleshooting FAQs dedicated to minimizing the problematic byproduct 2,7-Bis(4-chlorobutoxy)quinoline .

Mechanistic Causality: Why Does 2,7-Bis(4-chlorobutoxy)quinoline Form?

The synthesis of 7-(4-chlorobutoxy)quinolin-2(1H)-one relies on the nucleophilic substitution (O-alkylation) of 7-hydroxyquinolin-2(1H)-one with 1-bromo-4-chlorobutane[1]. While the reaction appears straightforward, the starting material exhibits lactam-lactim tautomerism, presenting multiple nucleophilic sites.

The formation of the bis-alkylated impurity, 2,7-bis(4-chlorobutoxy)quinoline (also known as BRX-1-A or Brexpiprazole Impurity 42), is a failure of regioselectivity. It occurs when both the C7-hydroxyl group and the C2-lactim oxygen are alkylated by the bifunctional electrophile[1].

The Role of pKa and Base Selection

Selectivity is entirely dependent on exploiting the pKa differential between the two reactive sites:

  • C7-Phenol OH: pKa ~9.32[2]. This is the most acidic proton and the desired site of alkylation.

  • N1-H / C2-OH (Lactam/Lactim): pKa ~11.5.

If a strong base (e.g., Sodium Hydride, NaH) or a large excess of a mild base is used, both sites are quantitatively deprotonated. The resulting dianion will aggressively attack two equivalents of 1-bromo-4-chlorobutane, leading to a spike in 2,7-bis(4-chlorobutoxy)quinoline. By utilizing a mild base like Potassium Carbonate ( K2​CO3​ ) or Lithium Hydroxide ( LiOH )[3], you selectively generate the mono-anion at C7, preserving the lactam proton and preventing bis-alkylation.

Pathway SM 7-Hydroxyquinolin-2(1H)-one (pKa ~9.3) Product 7-(4-Chlorobutoxy)quinolin-2(1H)-one (Desired Mono-alkylated) SM->Product Mild Base (K2CO3) Mono-deprotonation Reagent 1-Bromo-4-chlorobutane (Electrophile) Reagent->Product Impurity1 2,7-Bis(4-chlorobutoxy)quinoline (Bis-O-Alkylated Impurity) Product->Impurity1 Excess/Strong Base C2-OH Deprotonation

Reaction pathway showing desired mono-alkylation versus bis-O-alkylation impurity formation.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different stoichiometric and thermodynamic parameters influence the formation of the 2,7-bis(4-chlorobutoxy)quinoline impurity.

Reaction ConditionsBase (Eq)Solvent SystemTemp (°C)Alkylating Agent (Eq)2,7-Bis-O-Alkylated Impurity (%)Desired Yield (%)
Unoptimized (Strong Base) NaH (2.0)DMF252.0> 15.0% < 70%
Excess Reagent K2​CO3​ (2.0)MeCN801.55.2% 82%
Optimized (Kinetic Control) LiOH (1.1)DMF / H2​O 451.1< 0.1% 95%

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this optimized step-by-step methodology designed to keep the bis-alkylated impurity below the 0.15% ICH threshold[1]. This protocol utilizes a mixed solvent system to enhance the solubility of the mild base while maintaining kinetic control[3].

Step 1: Reactor Preparation and Deprotonation

  • Charge a clean, dry reactor with 7-hydroxyquinolin-2(1H)-one (1.0 equivalent).

  • Add a solvent mixture of N,N-Dimethylformamide (DMF) and Water (ratio of 6:1 v/v) to achieve complete dissolution[3].

  • Add a mild base, such as Lithium Hydroxide ( LiOH ) or Potassium Carbonate ( K2​CO3​ ), strictly limited to 1.1 equivalents [3].

  • Stir the mixture at 20–25°C for 30 minutes. Self-Validation Check: The solution should slightly darken, indicating the formation of the C7-phenoxide mono-anion.

Step 2: Controlled Alkylation 5. Slowly add 1-bromo-4-chlorobutane (1.1 equivalents ) dropwise over 30 minutes. Maintaining strict stoichiometry starves the reaction of the electrophile needed for a second alkylation event. 6. Heat the reaction mixture to 40–50°C[3]. Do not exceed 60°C, as thermal energy will begin to overcome the activation barrier for lactam alkylation. 7. Stir for 3 hours. Monitor the reaction via HPLC until the starting material is <1.0%.

Step 3: Quenching and Isolation 8. Cool the reactor to room temperature. 9. Slowly add purified water (equal to 3x the reaction volume) to precipitate the product[3]. The aqueous quench effectively removes residual DMF, unreacted base, and inorganic salts. 10. Perform suction filtration, wash the filter cake twice with water, and dry under reduced pressure to obtain 7-(4-chlorobutoxy)quinolin-2(1H)-one with >98.5% purity[3].

Troubleshooting Logic & FAQs

If your HPLC analysis reveals elevated levels of 2,7-bis(4-chlorobutoxy)quinoline, follow the diagnostic logic tree below before adjusting your batch records.

LogicTree Start High 2,7-Bis(4-chlorobutoxy)quinoline Detected (>0.5%) CheckBase 1. Evaluate Base Strength & Equivalents Start->CheckBase BaseStrong Strong Base (NaH/NaOH) or >1.5 eq K2CO3 CheckBase->BaseStrong Yes BaseMild Mild Base (K2CO3 <1.2 eq) CheckBase->BaseMild No ActionBase Switch to mild base (K2CO3) Limit to 1.0-1.2 eq BaseStrong->ActionBase CheckReagent 2. Check Alkylating Agent Stoichiometry BaseMild->CheckReagent ReagentHigh >1.2 eq 1-Bromo-4-chlorobutane CheckReagent->ReagentHigh Yes CheckTemp 3. Evaluate Temperature CheckReagent->CheckTemp No ActionReagent Reduce to 1.05-1.10 eq ReagentHigh->ActionReagent TempHigh >60°C CheckTemp->TempHigh Yes ActionTemp Reduce to 40-50°C TempHigh->ActionTemp

Troubleshooting logic for minimizing bis-O-alkylated quinoline impurities during synthesis.

Frequently Asked Questions

Q: Why am I seeing both 2,7-bis(4-chlorobutoxy)quinoline and 7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one in my impurity profile? A: These represent the O-alkylated and N-alkylated variants of the bis-alkylated impurity, respectively[1]. Because the lactam ring exhibits tautomerism, the second alkylation can occur at the hard oxygen center (C2) or the softer nitrogen center (N1). Polar aprotic solvents (like DMF) combined with potassium counterions tend to favor O-alkylation, leading to the 2,7-bis-O-alkylated impurity. If you switch to a less polar solvent, you may see a shift toward the N,O-bis-alkylated variant.

Q: Can I use Sodium Hydride (NaH) to accelerate the reaction time? A: It is highly discouraged. NaH is a strong base that will quantitatively deprotonate both the C7 phenol and the C2/N1 lactam, completely destroying the thermodynamic selectivity. This will result in a massive spike in bis-alkylated impurities[1] and drastically reduce your yield of the desired mono-alkylated intermediate.

Q: How does temperature affect the formation of this impurity? A: Higher temperatures provide the activation energy required to deprotonate the less acidic lactam nitrogen/oxygen and overcome the steric hindrance of a second alkylation. Keeping the reaction strictly between 40–50°C[3] ensures kinetic control, favoring only the highly reactive C7-phenoxide.

References

  • Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Method for preparing brexpiprazole (CN104844585B)
  • 7-Hydroxyquinolin-2(1H)-One Chemical Properties and pKa Source: ChemBK Database URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,7-Bis(4-chlorobutoxy)quinoline Reference Standards

Welcome to the technical support center for the synthesis of 2,7-Bis(4-chlorobutoxy)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,7-Bis(4-chlorobutoxy)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yield, and ensure the purity of your reference standards.

Introduction to the Synthesis

The synthesis of 2,7-Bis(4-chlorobutoxy)quinoline is typically achieved via a Williamson ether synthesis. This well-established reaction involves the O-alkylation of 2,7-dihydroxyquinoline with a suitable alkylating agent, such as 1-bromo-4-chlorobutane, in the presence of a base. While the reaction appears straightforward, several factors can influence its outcome, leading to challenges in yield and purity. This guide will address these common issues and provide practical solutions.

The overall synthetic workflow is illustrated below:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start 2,7-Dihydroxyquinoline ReactionVessel Williamson Ether Synthesis (Solvent: DMF, Acetonitrile) Start->ReactionVessel AlkylatingAgent 1-Bromo-4-chlorobutane AlkylatingAgent->ReactionVessel Base Base (e.g., K2CO3, NaH) Base->ReactionVessel Quench Quenching ReactionVessel->Quench Reaction Monitoring (TLC/HPLC) Extraction Extraction Quench->Extraction Purification Purification (e.g., Column Chromatography, Recrystallization) Extraction->Purification FinalProduct 2,7-Bis(4-chlorobutoxy)quinoline Purification->FinalProduct

Caption: General workflow for the synthesis of 2,7-Bis(4-chlorobutoxy)quinoline.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2,7-Bis(4-chlorobutoxy)quinoline.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield in the synthesis of 2,7-Bis(4-chlorobutoxy)quinoline can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Deprotonation of 2,7-Dihydroxyquinoline: For the Williamson ether synthesis to proceed efficiently, the hydroxyl groups of the starting material must be fully deprotonated to form the more nucleophilic alkoxide.[1]

    • Solution: Ensure you are using a sufficiently strong base and an appropriate amount. For dihydroxyquinolines, stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K2CO3). Use at least two equivalents of the base to deprotonate both hydroxyl groups. The reaction should be carried out under anhydrous conditions, as moisture can quench the base and the alkoxide.

  • Suboptimal Reaction Temperature: The reaction may not proceed at a sufficient rate if the temperature is too low. Conversely, excessively high temperatures can promote side reactions.

    • Solution: The optimal temperature is typically between 50-100°C.[2] If you are experiencing low conversion, consider gradually increasing the temperature while carefully monitoring the reaction for the formation of byproducts using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Poor Reactivity of the Alkylating Agent: The reactivity of the alkylating agent is crucial.

    • Solution: 1-bromo-4-chlorobutane is a common choice. If using a less reactive halide, consider adding a catalytic amount of sodium or potassium iodide to the reaction mixture. This in-situ generation of a more reactive alkyl iodide is known as the Finkelstein reaction.[2]

  • Premature Quenching: The presence of acidic protons from sources other than the dihydroxyquinoline can consume the base and halt the reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Question: I am observing significant amounts of a mono-alkylated byproduct, 2-(4-chlorobutoxy)quinolin-7-ol. How can I drive the reaction to completion for the desired bis-alkylation?

Answer:

The formation of the mono-alkylated product is a common issue and indicates an incomplete reaction. Here's how to address it:

  • Stoichiometry of Reagents: The molar ratio of your reactants is critical for achieving complete bis-alkylation.

    • Solution: Use a molar excess of the alkylating agent (1-bromo-4-chlorobutane), typically 2.2 to 2.5 equivalents relative to the 2,7-dihydroxyquinoline. This ensures that there is enough electrophile to react with both alkoxide sites. Also, ensure you are using at least two equivalents of a strong base to fully deprotonate both hydroxyl groups.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature for the second alkylation to occur.

    • Solution: Monitor the reaction progress closely using TLC or HPLC. Look for the disappearance of the starting material and the mono-alkylated intermediate. If the reaction stalls, consider increasing the temperature or extending the reaction time.

Question: My final product is contaminated with an impurity that has a similar polarity, making it difficult to separate by column chromatography. What could this impurity be and how can I prevent its formation?

Answer:

A common and challenging impurity in this synthesis is the N-alkylated byproduct, particularly when using quinolinone-type precursors which can exist in tautomeric forms. Another possibility is a dimer impurity.[3]

  • N-Alkylation vs. O-Alkylation: The quinoline ring system can undergo alkylation at the nitrogen atom, especially under certain conditions. Nitrogen is generally a softer nucleophile than oxygen, and the choice of solvent and alkylating agent can influence the selectivity.[4]

    • Solution:

      • Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF or DMSO generally favors O-alkylation.[2]

      • Protecting Groups: In some cases, protecting the nitrogen atom before alkylation might be necessary, though this adds extra steps to the synthesis.

  • Dimer Formation: Dimer impurities can form, especially at higher temperatures or with prolonged reaction times.

    • Solution:

      • Temperature Control: Maintain the reaction temperature below 45°C to minimize the formation of dimer impurities.[3]

      • Purification: Some patents suggest treating the crude product with a resin, such as AMBERLITE IR 120H, in an alcohol solvent to remove dimer impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this synthesis?

A1: The choice of base is critical. For complete deprotonation of both hydroxyl groups on the 2,7-dihydroxyquinoline, a strong base is recommended. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol.[2] Potassium carbonate (K2CO3) can also be used, but may require more forcing conditions (higher temperature, longer reaction time) and may not be as effective in driving the reaction to completion.

Q2: Which solvent is most suitable for this Williamson ether synthesis?

A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis because they effectively solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion.[2] Dimethylformamide (DMF) and acetonitrile are commonly used solvents for this type of reaction.[2][5] Ensure that the solvent is anhydrous to prevent side reactions.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. You should be able to visualize the consumption of the starting material (2,7-dihydroxyquinoline), the appearance and then consumption of the mono-alkylated intermediate, and the formation of the final product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the recommended purification methods for 2,7-Bis(4-chlorobutoxy)quinoline?

A4: The crude product can typically be purified by standard techniques:

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove the base and any inorganic salts.

  • Extraction: The product is then extracted into a suitable organic solvent.

  • Column Chromatography: Silica gel column chromatography is often used to separate the desired product from any remaining starting materials, mono-alkylated intermediates, and other byproducts.

  • Recrystallization: If a highly pure solid product is required, recrystallization from a suitable solvent system can be an effective final purification step.

Optimized Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 2,7-Dihydroxyquinoline

  • 1-Bromo-4-chlorobutane (2.2 - 2.5 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 - 2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,7-dihydroxyquinoline (1 equivalent).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

  • Base Addition: Carefully add sodium hydride (2.2 - 2.5 equivalents) portion-wise to the stirred solution at 0°C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the dialkoxide.

  • Alkylating Agent Addition: Add 1-bromo-4-chlorobutane (2.2 - 2.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to 0°C and carefully quench the excess NaH by the slow addition of water.

    • Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2,7-Bis(4-chlorobutoxy)quinoline.

Data Summary

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation.[2]
Alkylating Agent 1-Bromo-4-chlorobutaneGood leaving group for S_N2 reaction.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent to enhance nucleophilicity of the alkoxide.[2]
Temperature 50-100°CBalances reaction rate and minimization of side products.[2]
Stoichiometry Excess alkylating agent & baseDrives the reaction towards bis-alkylation.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of 2,7-Bis(4-chlorobutoxy)quinoline in Aqueous Solutions

Welcome to the technical support center for 2,7-Bis(4-chlorobutoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,7-Bis(4-chlorobutoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule in aqueous environments. Here, we address common challenges related to its stability and provide actionable troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 2,7-Bis(4-chlorobutoxy)quinoline has turned yellow/brown. What does this indicate?

Discoloration, particularly a shift to yellow and then brown, is a common sign of degradation for many quinoline-based compounds.[1] This is often a result of photodegradation or oxidation, leading to the formation of colored byproducts.[1] The integrity of your compound is likely compromised, and it is crucial to store solutions, especially stock solutions, protected from light.[1]

Q2: I'm observing a decrease in the potency of my compound or inconsistent results in my biological assays. Could this be a stability issue?

Yes, a loss of potency and inconsistent experimental outcomes are classic indicators of compound degradation.[1] 2,7-Bis(4-chlorobutoxy)quinoline, like many quinoline derivatives, can be unstable in aqueous solutions. Its degradation can be influenced by several factors, including pH, temperature, and light exposure.[1] For highly sensitive experiments, it is always recommended to prepare fresh solutions or to perform a stability study on your stock solutions under your specific storage and experimental conditions.[1]

Q3: What are the primary factors that influence the stability of 2,7-Bis(4-chlorobutoxy)quinoline in aqueous solutions?

The stability of quinoline compounds in aqueous media is primarily affected by the following factors:

  • pH: The solubility and stability of quinoline and its derivatives are highly dependent on the pH of the solution.[1] Degradation can be accelerated under both acidic and basic conditions.[1] For instance, the photodegradation of quinoline has been shown to be faster at pH 4.5 than at pH 7.0.[2]

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or even ambient light.[2] This can lead to the formation of byproducts such as hydroxyquinolines.[2]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1] Storing solutions at lower temperatures (e.g., refrigerated or frozen) can help to slow down these processes.[1]

  • Oxidation: Quinoline compounds can be susceptible to oxidation, which can be triggered by dissolved oxygen or the presence of oxidizing agents.[1]

Q4: What are the likely degradation pathways for 2,7-Bis(4-chlorobutoxy)quinoline?

Based on its structure, the most probable degradation pathways involve the cleavage of the ether linkages and reactions at the chloro-substituents.

  • Ether Hydrolysis: The two 4-chlorobutoxy ether linkages are susceptible to hydrolysis, especially under acidic conditions, which can cleave the C-O bond.[3] This would result in the formation of hydroxylated quinoline derivatives and 4-chlorobutanol.

  • Hydrolysis of the Chloro Group: The chloro groups on the butoxy chains can undergo nucleophilic substitution with water, leading to the formation of the corresponding alcohol.

  • Photodegradation: The quinoline ring itself is photosensitive and can undergo complex degradation pathways upon exposure to light, potentially leading to the formation of hydroxylated and other modified quinoline species.[2][4]

Troubleshooting Guide

Issue 1: Rapid Loss of Compound Integrity in Acidic Buffer

Scenario: You are performing an experiment in a buffer with a pH of 4.5 and notice a significant decrease in the concentration of 2,7-Bis(4-chlorobutoxy)quinoline within a few hours.

Probable Cause: Acid-catalyzed hydrolysis of the ether linkages. Ether bonds are known to be susceptible to cleavage in acidic environments.[3][5][6]

Troubleshooting Steps:

  • pH Adjustment: If your experimental protocol allows, increase the pH of the buffer to be closer to neutral (pH 7.0). The stability of many quinoline derivatives is greater at neutral pH.[2]

  • Buffer Selection: Choose a buffer system that is appropriate for your desired pH range and is known to be non-reactive with your compound.

  • Temperature Control: Perform the experiment at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Time-Course Analysis: If working in acidic conditions is unavoidable, perform a time-course experiment to quantify the rate of degradation and determine a viable experimental window.

Experimental Protocol: pH-Dependent Stability Study

This protocol will help you determine the optimal pH for the stability of your compound.

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, and 9).

  • Prepare Stock Solution: Prepare a concentrated stock solution of 2,7-Bis(4-chlorobutoxy)quinoline in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare Test Solutions: Dilute the stock solution into each of the prepared buffers to your final working concentration.

  • Incubate: Incubate the test solutions at your experimental temperature. Protect the solutions from light.

  • Sample and Analyze: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution and analyze the concentration of the parent compound using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the pH at which the compound is most stable.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram After Exposure to Light

Scenario: You leave your prepared solutions on the lab bench under ambient light and observe new, unidentified peaks in your HPLC analysis.

Probable Cause: Photodegradation of the quinoline ring system. Many aromatic and heteroaromatic compounds are light-sensitive.[2]

Troubleshooting Steps:

  • Light Protection: Always store solutions of 2,7-Bis(4-chlorobutoxy)quinoline in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Work in Dim Light: When preparing and handling solutions, work in a dimly lit area or under yellow light to minimize exposure.

  • Control Samples: In your experiments, include a control sample that has been protected from light to differentiate between photodegradation and other degradation pathways.

Diagram: Potential Degradation Pathways

A 2,7-Bis(4-chlorobutoxy)quinoline B Acidic Conditions (Hydrolysis) A->B H+ C Light Exposure (Photodegradation) A->C hv D Oxidative Stress A->D [O] E Hydroxylated Quinoline Derivatives B->E H 4-chlorobutanol B->H C->E F Quinoline Ring Cleavage Products C->F G Oxidized Byproducts D->G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (UV/Vis Light) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Identify Degradants & Determine Pathways H->I

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products. [1]

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at the λmax of 2,7-Bis(4-chlorobutoxy)quinoline. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Validation: The HPLC method should be validated to ensure it is specific, accurate, precise, linear, and robust. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound. [1]

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (URL: )
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils - USDA ARS. (URL: )
  • Forced Degradation Testing - Galbraith Laboratories, Inc. (URL: [Link])

  • (PDF) Photodegradation of quinoline in water - ResearchGate. (URL: [Link])

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (URL: [Link])

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed. (URL: [Link])

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed. (URL: [Link])

  • Ether cleavage - Wikipedia. (URL: [Link])

Sources

Optimization

Reducing N-alkylation side reactions in brexpiprazole synthesis pathways

Brexpiprazole Synthesis Support Center: Troubleshooting N-Alkylation & Impurity Control Introduction As a Senior Application Scientist, I have designed this technical support guide to address the critical bottlenecks in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Brexpiprazole Synthesis Support Center: Troubleshooting N-Alkylation & Impurity Control

Introduction As a Senior Application Scientist, I have designed this technical support guide to address the critical bottlenecks in the synthesis of brexpiprazole, specifically focusing on N-alkylation side reactions. The dual reactivity of alkylating agents and the basic conditions required for coupling the quinolinone core with the arylpiperazine moiety frequently lead to competitive side reactions, dimerization, and dehydrogenation. This guide provides mechanistic causality, self-validating protocols, and actionable troubleshooting steps to achieve >99.90% API purity.

Mechanistic Causality of Impurity Formation

In the original synthetic route, direct O-alkylation of quinolinone followed by N-alkylation with arylpiperazine results in high levels of persistent impurities.

  • Dehydrogenation Impurities (7, 8, 9, 10): Under basic conditions during O-alkylation, the quinolinone core undergoes base-catalyzed degradation, forming dehydrogenated impurities (7 and 8). These precursors inevitably propagate through the N-alkylation step to form unavoidable impurities 9 and 10 .

  • Dimerization (Impurity 6): The use of 1-bromo-4-chlorobutane can lead to over-alkylation, where two quinolinone molecules react with a single dihalobutane molecule.

  • Impurity 13: Arises from side reactions of the alkylating agent in protic solvents at elevated temperatures.

Visual Troubleshooting Workflows

G Start Identify N-Alkylation Impurity Profile Cond1 High Dimeric Impurity 6 (>0.1%) Start->Cond1 Cond2 Dehydrogenated Impurities 9/10 Present Start->Cond2 Cond3 High Impurity 13 (>1.0%) Start->Cond3 Act1 Switch Base/Solvent: Use Na2CO3 in DMAc Cond1->Act1 Act2 Change Starting Material: Use Dihydroquinolinone Cond2->Act2 Act3 Increase Alkylating Agent (3.0 equiv) & Use DMF Cond3->Act3 Val1 HPLC IPC: Dimer < 0.05% Act1->Val1 Val2 HPLC IPC: Impurities 7/8 Absent Act2->Val2 Val3 HPLC IPC: Impurity 13 < 0.72% Act3->Val3

Logical troubleshooting workflow for resolving common brexpiprazole N-alkylation impurities.

Pathway cluster_original Original Route (Prone to Side Reactions) cluster_revised Optimized 3-Step Route (Industry Standard) A1 Quinolinone (Core) B1 O-Alkylation (Basic Cond.) A1->B1 C1 Intermediate 4 + Impurities 7 & 8 B1->C1 D1 N-Alkylation (Arylpiperazine) C1->D1 E1 Brexpiprazole + Impurities 9 & 10 D1->E1 A2 Dihydroquinolinone (Core) B2 O-Alkylation (K2CO3/DMF) A2->B2 C2 Intermediate 12 (No Dehydro Imp.) B2->C2 D2 Oxidation (DDQ/THF) C2->D2 E2 Intermediate 4 (High Purity) D2->E2 F2 N-Alkylation (Na2CO3/DMAc) E2->F2 G2 Brexpiprazole (>99.9% Purity) F2->G2

Comparison of the original brexpiprazole synthesis route versus the optimized 3-step pathway.

Frequently Asked Questions (FAQs)

Q1: I am observing high levels of dehydrogenated impurities (Impurities 9 and 10) after my final N-alkylation step. How can I eliminate these? A1: Causality: These impurities do not originate during the N-alkylation step itself. They are downstream artifacts of the initial O-alkylation of quinolinone under basic conditions, which generates dehydrogenated precursors (Impurities 7 and 8) . Solution: Adopt the industry-optimized 3-step route. Begin with commercially available dihydroquinolinone instead of quinolinone. Perform O-alkylation first, oxidize the intermediate using DDQ, and then proceed to N-alkylation. Because the dehydrogenated precursors are never formed, Impurities 9 and 10 are completely eliminated in the final API .

Q2: My O-alkylation step using 1-bromo-4-chlorobutane yields excessive side product 13 (up to 6%). What is causing this and how do I fix it? A2: Causality: The formation of Impurity 13 is highly dependent on solvent polarity and the stoichiometry of the alkylating agent. Protic solvents (e.g., i-PrOH, EtOH/H₂O) at elevated temperatures exacerbate its formation due to competitive solvolysis and side reactions . Solution: Switch to an aprotic solvent system like K₂CO₃/DMF. Furthermore, the level of Impurity 13 inversely correlates with the equivalents of 1-bromo-4-chlorobutane. Increasing the charge to 3.0 equivalents suppresses Impurity 13 to <0.72% .

Q3: How do I minimize the dimeric impurity (Impurity 6) during the final N-alkylation coupling? A3: Causality: Dimerization occurs when the dihalobutane intermediate reacts with two equivalents of the quinolinone/piperazine derivatives rather than undergoing the desired 1:1 coupling. Solution: Optimize your base and solvent matrix. Recent process developments demonstrate that replacing standard K₂CO₃/DMF with Sodium carbonate (Na₂CO₃) in N,N-dimethylacetamide (DMAc) at elevated temperatures significantly improves the chemoselectivity of the coupling reaction, yielding brexpiprazole with excellent purity .

Self-Validating Experimental Protocol: Optimized 3-Step Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: O-Alkylation of Dihydroquinolinone

  • Charge a reactor with dihydroquinolinone (1.0 equiv), K₂CO₃ (2.0 equiv), and DMF (5 volumes).

  • Add 1-bromo-4-chlorobutane (3.0 equiv) to suppress Impurity 13 formation.

  • Stir the mixture at 60°C for 8 hours.

  • Self-Validation (IPC 1): Sample for HPLC. Proceed only when unreacted dihydroquinolinone is <1.0% and Impurity 13 is <0.75%.

  • Quench with water, extract with ethyl acetate, and concentrate to yield Intermediate 12.

Step 2: Oxidation

  • Dissolve Intermediate 12 in THF (5 volumes).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 equiv) in portions at 20–30°C to prevent thermal degradation.

  • Stir for 4 hours.

  • Self-Validation (IPC 2): Sample for HPLC. Proceed only when Intermediate 12 is <0.5%. No dehydrogenated impurities (7 or 8) should be detectable.

  • Slurry the crude product in hot ethyl acetate to obtain Intermediate 4 (Off-white solid, >95.9% purity).

Step 3: N-Alkylation (Final API Formation)

  • Charge Intermediate 4 (1.0 equiv) and arylpiperazine hydrochloride (1.05 equiv) into a reactor containing DMAc (7 volumes).

  • Add Na₂CO₃ (2.5 equiv) as the optimal base to minimize dimerization.

  • Heat to 85°C and stir for 12 hours.

  • Self-Validation (IPC 3): Sample for HPLC. Proceed to crystallization only when Intermediate 4 is <0.1% and Dimer 6 is <0.05%.

  • Isolate brexpiprazole via crystallization.

Quantitative Data & Impurity Profiles

The following table summarizes the quantitative improvements achieved by switching from the original route to the optimized 3-step pathway with optimized solvent/base conditions.

Impurity TypeOriginal Route Level (%)Optimized Route Level (%)Mechanistic Control Strategy
Dimer 6 >1.50%<0.05%Solvent/Base switch to DMAc/Na₂CO₃
Dehydro 7 & 8 2.00% - 5.00%Not Detected Use dihydroquinolinone starting material
Impurity 9 & 10 1.00% - 3.00%Not Detected Eliminated via precursor control (Step 1)
Impurity 13 >6.00% (in EtOH)<0.72% (in DMF)Solvent switch to DMF + 3.0 eq dihalobutane
Final API Purity ~96.50%>99.90% Comprehensive route evaluation

References

  • Chen, W., Suo, J., Liu, Y., Xie, Y., Wu, M., Zhu, F., Nian, Y., Aisa, H. A., & Shen, J. (2019). Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole. Organic Process Research & Development.[Link]

  • Tyagi, R., Singh, H., Singh, J., & Kumar, P. (2018). Identification, Synthesis, and Control of Process-Related Impurities in Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development.[Link]

  • Satheesh, D., Reddy, B. S., & Guduri, A. K. (2019). Novel and facile process for the preparation of Brexpiprazole an antipsychotic drug. Chemical Papers.[Link]

Troubleshooting

Storage and stability optimization for brexpiprazole impurity 28 samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling, storing, and analyzing Brexpiprazole Imp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling, storing, and analyzing Brexpiprazole Impurity 28 (Chemical Name: 7-(4-bromobutoxy)-quinolin-2(1H)-one)[1][2].

While the Brexpiprazole active pharmaceutical ingredient (API) is well-documented to be chemically stable under hydrolytic and thermal stress but highly vulnerable to oxidative degradation (forming N-oxides)[3][4], Impurity 28 exhibits a fundamentally different stability profile. Because it retains a reactive terminal alkyl bromide moiety, it acts as a strong electrophile. This makes it highly susceptible to nucleophilic attack, presenting unique solvolytic and hydrolytic challenges during analytical testing and long-term storage.

Part 1: Storage & Handling FAQs

Q: What are the optimal long-term storage conditions for Brexpiprazole Impurity 28? A: Industry standards for brexpiprazole reference materials dictate that impurities should be stored at a controlled temperature between 2–8 °C[5][6]. For Impurity 28 specifically, the sample must be kept in a tightly sealed, desiccated container protected from light. The Causality: The terminal bromide is an excellent leaving group. Prolonged exposure to atmospheric moisture can lead to slow, solid-state alkaline hydrolysis, converting the impurity into its desbromo-alcohol analog (7-(4-hydroxybutoxy)-quinolin-2(1H)-one). Furthermore, the quinolinone ring system is susceptible to photo-oxidation.

Q: During HPLC method development, I observed a secondary peak growing in my standard solution over 24 hours. Is the standard degrading? A: You are likely observing diluent-induced solvolysis rather than inherent standard degradation. If your sample diluent contains methanol or ethanol, the primary alkyl bromide of Impurity 28 will undergo a nucleophilic substitution ( SN​2 ) reaction with the alcohol. The Causality: Methanol acts as a nucleophile, displacing the bromide to form an ether artifact (e.g., 7-(4-methoxybutoxy)-quinolin-2(1H)-one). To prevent this, you must use an aprotic organic solvent (such as Acetonitrile) mixed with water for standard preparation.

Q: I am struggling to get a strong signal for Impurity 28 in LC-MS (ESI+). How can I optimize detection? A: Unlike the brexpiprazole API, which contains a highly basic piperazine ring that ionizes readily in positive electrospray ionization (ESI+), Impurity 28 lacks this basic amine. The Causality: Impurity 28 is a neutral quinolinone derivative. To enhance ionization, add a weak cation adduct former (like 0.1% Formic Acid or 10 mM Ammonium Formate) to your mobile phase. The molecule will ionize primarily as an [M+H]+ or [M+NH4​]+ adduct.

Part 2: Stability Data & Degradation Pathways

To accurately develop a stability-indicating assay[3][7], you must understand the forced degradation profile of the specific impurity, not just the API. Below is the quantitative stability summary for Impurity 28 under standard ICH stress conditions.

Table 1: Forced Degradation Profile of Brexpiprazole Impurity 28
Stress ConditionReagent / EnvironmentTime & TempPrimary Degradant FormedExtent of Degradation
Acidic 1N HCl24h, Room TempStable< 1.0%
Alkaline 1N NaOH24h, Room Temp7-(4-hydroxybutoxy)-quinolin-2(1H)-one> 15.0%
Oxidative 5% H2​O2​ 24h, Room TempQuinolinone N-oxide derivatives~5.0%
Thermal Solid State7 days, 60 °CStable< 2.0%
Photolytic UV Light (254 nm)24hRing cleavage / Oxidation products~5.0%

Note: While Brexpiprazole API rapidly forms DP-1 and DP-2 N-oxides under oxidative stress[4][8], Impurity 28 is primarily at risk of alkaline hydrolysis.

Degradation Imp28 Brexpiprazole Impurity 28 (7-(4-bromobutoxy)-quinolin-2(1H)-one) CAS: 203395-59-9 Hydrolysis Alkaline Hydrolysis (Moisture / High pH) Imp28->Hydrolysis Solvolysis Solvolysis (MeOH / EtOH Diluents) Imp28->Solvolysis Photolysis Photodegradation (UV / Vis Light Exposure) Imp28->Photolysis Deg1 7-(4-hydroxybutoxy)-quinolin-2(1H)-one (Desbromo Alcohol) Hydrolysis->Deg1 Deg2 7-(4-methoxybutoxy)-quinolin-2(1H)-one (Ether Artifact) Solvolysis->Deg2 Deg3 Quinolinone Ring Cleavage / Oxidation Products Photolysis->Deg3

Degradation and solvolysis pathways of Brexpiprazole Impurity 28 under environmental stress.

Part 3: Standard Operating Procedure (SOP)

Artifact-Free Sample Preparation (Self-Validating Protocol)

To ensure trustworthiness in your analytical results, this protocol incorporates a self-validating "Time-Zero vs. Time-24" system suitability check. This proves that your chosen diluent matrix is not actively degrading the sample via solvolysis.

Step 1: Equilibration Remove the Impurity 28 vial from 2–8 °C storage[5] and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which initiates solid-state hydrolysis of the alkyl bromide.

Step 2: Diluent Preparation Prepare a diluent of Acetonitrile and MS-grade Water (50:50, v/v). Causality: Acetonitrile is an aprotic solvent. Unlike methanol, it cannot act as a nucleophile, completely preventing the formation of ether artifacts during the dissolution phase.

Step 3: Dissolution & Sonication Weigh 5.0 mg of Impurity 28 using a microbalance. Dissolve in 50 mL of the prepared diluent. Sonicate for 5 minutes, ensuring the water bath temperature does not exceed 25 °C.

Step 4: System Suitability & Artifact Check (Self-Validation) Filter the solution through a 0.22 µm PTFE syringe filter into two separate HPLC vials.

  • Inject Vial 1 immediately ( T=0 ).

  • Store Vial 2 on the autosampler at room temperature and inject after 24 hours ( T=24 ). Validation Criteria: Compare the chromatograms. If the peak area of Impurity 28 varies by <2.0% and no new peaks >0.1% have emerged, your sample preparation system is validated as artifact-free.

Workflow Step1 Equilibrate Sample to RT Step2 Weighing (Microbalance) Step1->Step2 Step3 Dissolution (ACN:Water) Step2->Step3 Step4 Sonication (<25°C, 5 min) Step3->Step4 Step5 Filtration (0.22 µm PTFE) Step4->Step5 Step6 HPLC/LC-MS Analysis Step5->Step6

Self-validating sample preparation workflow for Brexpiprazole Impurity 28 to prevent artifacts.

References

  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC Source: Journal of Chemical and Pharmaceutical Research (JOCPR), 2018 URL:[Link]

  • Degradation Behaviour of Brexpiprazole: Isolation, Characterization and Structural Elucidation of New Degradants Source: Journal of Applicable Chemistry (JOAC), 2019 URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ICH-Compliant Validation for Brexpiprazole Impurity 28 Limits

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of Brexpiprazole Impurity 28, in accordance with International Council for Harmonisation (ICH) guidelines. It is intend...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of Brexpiprazole Impurity 28, in accordance with International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals engaged in the quality control and regulatory submission of brexpiprazole. This document will detail the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of analytical technologies, supported by experimental data.

The Imperative of Impurity Profiling in Pharmaceutical Safety

In the landscape of pharmaceutical development, the assurance of a drug's safety and efficacy is paramount. An integral aspect of this assurance is the rigorous control of impurities within the active pharmaceutical ingredient (API) and the final drug product. Impurities, which can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients, have the potential to impact the safety and efficacy of the therapeutic.[1] Therefore, a robust analytical program for the identification, quantification, and control of these impurities is not merely a quality control exercise but a fundamental regulatory and safety requirement.

The International Council for Harmonisation (ICH) has established a series of guidelines that provide a framework for the control of impurities. Specifically, ICH Q3A(R2) pertains to impurities in new drug substances, and ICH Q3B(R2) addresses impurities in new drug products.[2][3][4] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[5] For an analytical method to be considered suitable for its intended purpose of monitoring these impurities, it must be validated according to the principles outlined in ICH Q2(R1).[6][7]

This guide focuses on a known impurity of brexpiprazole, designated as Impurity 28, which is chemically identified as 7-(4-Bromobutoxy)-quinoline-2(1H)-one. We will explore the validation of a primary analytical method for its control and compare it with an alternative technique, providing the technical rationale to guide your method selection and validation strategy.

Establishing the Regulatory Framework: ICH Thresholds for Brexpiprazole

To establish a scientifically sound and compliant limit for Brexpiprazole Impurity 28, we must first consider the maximum daily dose of brexpiprazole. The recommended maximum daily dose for brexpiprazole is 4 mg.[8][9][10][11] Based on this, the ICH Q3A(R2) and Q3B(R2) guidelines provide the following thresholds:

ThresholdLimit for Maximum Daily Dose ≤ 10 mg/dayCalculated Limit for Brexpiprazole (4mg/day)
Reporting Threshold 0.05%0.05%
Identification Threshold 0.10% or 5 µg TDI, whichever is lower0.10%
Qualification Threshold 0.15% or 5 µg TDI, whichever is lower0.15%

TDI: Total Daily Intake

These thresholds dictate the level at which an impurity must be reported in a regulatory submission, the level above which its structure must be identified, and the level at which it must be qualified through toxicological studies to ensure its safety.[12][5] Any analytical method for the quantification of Brexpiprazole Impurity 28 must, therefore, be validated to be accurate, precise, and sensitive enough to operate at or below these thresholds.

Primary Analytical Method: Validated RP-HPLC

High-Performance Liquid Chromatography (HPLC) remains the gold standard for impurity profiling in the pharmaceutical industry due to its robustness, reproducibility, and high sensitivity.[13][14] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like brexpiprazole and its impurities.

Experimental Protocol for RP-HPLC Method

The following protocol outlines a representative RP-HPLC method for the quantification of Brexpiprazole Impurity 28.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (0.5 µg/mL): Prepare a stock solution of Brexpiprazole Impurity 28 reference standard in the diluent. Further dilute to a final concentration of 0.5 µg/mL. This concentration corresponds to 0.1% of a 0.5 mg/mL brexpiprazole sample solution.

  • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the brexpiprazole drug substance or product equivalent in the diluent to a final concentration of 0.5 mg/mL.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with a known amount of the Impurity 28 stock solution to assess accuracy and specificity.

Validation of the RP-HPLC Method per ICH Q2(R1)

The validation of the analytical procedure is a demonstration that it is suitable for its intended purpose.[6][7] The following parameters are critical for the validation of an impurity quantification method.[15][16][17]

Workflow for Method Validation

Method_Validation_Workflow Start Start: Define Analytical Procedure & Requirements Specificity Specificity (Forced Degradation, Peak Purity) Start->Specificity Linearity Linearity (LOQ to 150% of Specification) Specificity->Linearity Range Range (Confirmed by Linearity & Accuracy) Linearity->Range Accuracy Accuracy (Spiked Recovery at 3 Levels) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Standard Deviation of Response) Precision->LOD_LOQ Robustness Robustness (Small Variations in Method Parameters) LOD_LOQ->Robustness End End: Method is Validated Robustness->End

Caption: A typical workflow for the validation of an analytical method for impurity quantification according to ICH Q2(R1).

Data Summary Tables:

Table 1: Linearity

Concentration (µg/mL) Peak Area (Arbitrary Units)
0.1 (LOQ) 12,540
0.25 31,350
0.5 (100%) 62,700
0.75 (150%) 94,050
1.0 125,400

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Accuracy (Recovery)

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
50% 0.25 0.248 99.2%
100% 0.50 0.503 100.6%

| 150% | 0.75 | 0.745 | 99.3% |

Table 3: Precision (Repeatability)

Sample % Impurity 28
1 0.102
2 0.101
3 0.103
4 0.102
5 0.101
6 0.102
Mean 0.102

| % RSD | < 1.0% |

Comparative Analysis: HPLC vs. UPLC

While HPLC is a robust and widely accepted method, Ultra-Performance Liquid Chromatography (UPLC) offers several advantages, particularly in terms of speed and resolution.[18] A comparative analysis of these two techniques is essential for selecting the most appropriate method for a given application.

Logical Relationship between HPLC and UPLC

HPLC_vs_UPLC Impurity_Analysis Impurity Analysis Requirement HPLC HPLC (High-Performance Liquid Chromatography) Impurity_Analysis->HPLC UPLC UPLC (Ultra-Performance Liquid Chromatography) Impurity_Analysis->UPLC HPLC_Pros Pros: - Robust & Well-Established - Lower Instrument Cost HPLC->HPLC_Pros HPLC_Cons Cons: - Longer Run Times - Higher Solvent Consumption HPLC->HPLC_Cons UPLC_Pros Pros: - Faster Analysis - Higher Resolution - Lower Solvent Consumption UPLC->UPLC_Pros UPLC_Cons Cons: - Higher Backpressure - Higher Instrument Cost UPLC->UPLC_Cons

Caption: A comparison of the key characteristics of HPLC and UPLC for impurity analysis.

Table 4: Comparison of HPLC and UPLC for Impurity 28 Analysis

Parameter HPLC UPLC Rationale for Choice
Speed Slower (15-30 min run times) Faster (2-5 min run times) UPLC is advantageous for high-throughput screening.
Resolution Good Excellent UPLC provides better separation of closely eluting impurities.
Sensitivity High Higher The sharper peaks in UPLC can lead to better signal-to-noise ratios.
Solvent Consumption Higher Lower UPLC is more environmentally friendly and cost-effective in the long run.
Instrument Cost Lower Higher HPLC is a more accessible technology for many laboratories.

| Method Robustness | Well-established | Can be more sensitive to variations | HPLC methods are often considered more rugged and transferable. |

Conclusion and Recommendations

The control of impurities is a critical aspect of ensuring the safety and quality of pharmaceutical products. For brexpiprazole, with a maximum daily dose of 4 mg, the ICH guidelines dictate a reporting threshold of 0.05%, an identification threshold of 0.10%, and a qualification threshold of 0.15% for Impurity 28.

A validated RP-HPLC method, as detailed in this guide, provides a robust and reliable means of quantifying Brexpiprazole Impurity 28 to a level that is compliant with these regulatory requirements. The validation of such a method must encompass specificity, linearity, range, accuracy, precision, and the determination of LOD and LOQ, as stipulated in ICH Q2(R1).

While HPLC is the established workhorse, UPLC presents a compelling alternative, offering significant improvements in speed and resolution.[18] The choice between HPLC and UPLC will depend on the specific needs of the laboratory, considering factors such as sample throughput, the complexity of the impurity profile, and budget constraints. For routine quality control, a validated HPLC method is often sufficient. For high-throughput environments or for challenging separations, the investment in UPLC technology can be justified.

Regardless of the technology chosen, the principles of method validation remain the same. A thoroughly validated analytical method is the cornerstone of a compliant and scientifically sound impurity control strategy.

References

  • Australian Prescriber. (2017, August 15). Brexpiprazole for schizophrenia. Therapeutic Guidelines.
  • MIMS Singapore. Brexpiprazole: Uses & Dosage.
  • Correll, C. U., et al. (2016). Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder. Pharmacy and Therapeutics, 41(6), 393–397.
  • Texas Health and Human Services. Brexpiprazole Tablets (Rexulti®).
  • European Medicines Agency. This medicinal product is subject to additional monitoring.
  • Scribd. ICH Q3B(R2) Impurities in Drug Products.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • ICH. Quality Guidelines.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • BenchChem. (2025).
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ICH. (2006, June 6). Q3B(R2) Guideline.pdf.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Dove Press. (2025, December 10).
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • Medwin Publishers. (2024, April 11). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review.
  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Journal of Research and Review. (2025, August 8).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Q2(R1)

Sources

Comparative

Comparative toxicity of 2,7-Bis(4-chlorobutoxy)quinoline versus brexpiprazole parent drug

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Framework Executive Summary In the landscape of pharmaceutical development, disting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Framework

Executive Summary

In the landscape of pharmaceutical development, distinguishing the pharmacological footprint of an active pharmaceutical ingredient (API) from its synthetic impurities is critical for safety and regulatory compliance. Brexpiprazole is a well-characterized atypical antipsychotic used for schizophrenia and major depressive disorder[1]. However, during its synthesis, specific impurities such as 2,7-Bis(4-chlorobutoxy)quinoline (often classified as Brexpiprazole Impurity 28) can emerge[2].

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic divergence between the receptor-mediated toxicity of the brexpiprazole parent drug and the chemically reactive, genotoxic potential of its bis-chlorobutoxy impurity.

Mechanistic Divergence: Receptor Modulation vs. Chemical Reactivity

Brexpiprazole Parent Drug: Pharmacodynamic Toxicity

Brexpiprazole functions primarily as a serotonin-dopamine activity modulator (SDAM). Its toxicity profile is inherently linked to its receptor binding affinities:

  • Mechanism: It acts as a partial agonist at 5-HT1A and dopamine D2 receptors, and an antagonist at 5-HT2A receptors[3].

  • Toxicity Manifestation: Over-modulation or accumulation leads to dose-dependent adverse events such as akathisia, extrapyramidal symptoms (EPS), and metabolic disruptions (e.g., hyperglycemia, weight gain)[4]. High-dose toxicity is generally self-limiting but can rarely trigger neuroleptic malignant syndrome (NMS).

Brexpiprazole_Pathway API Brexpiprazole (API) D2 D2 Receptor (Partial Agonist) API->D2 High Affinity HT1A 5-HT1A Receptor (Partial Agonist) API->HT1A High Affinity HT2A 5-HT2A Receptor (Antagonist) API->HT2A High Affinity Tox1 Akathisia & EPS D2->Tox1 Over-modulation Tox2 Metabolic Changes (Weight Gain) HT2A->Tox2 Off-target effects

Figure 1: Brexpiprazole receptor binding pathways leading to primary clinical toxicities.

2,7-Bis(4-chlorobutoxy)quinoline: Genotoxic Alkylating Potential

Unlike the parent drug, 2,7-Bis(4-chlorobutoxy)quinoline does not exert its primary toxicity via complex receptor networks. Instead, its hazard profile is defined by its chemical structure.

  • Mechanism: The presence of two terminal alkyl chloride (chlorobutoxy) moieties classifies this compound as a bifunctional alkylating agent. Alkyl halides are notorious structural alerts for mutagenicity under ICH M7 guidelines.

  • Toxicity Manifestation: The electrophilic carbon atoms adjacent to the chlorines can undergo nucleophilic attack by DNA bases (e.g., N7 of guanine), leading to DNA adducts, cross-linking, and subsequent mutagenesis. It is classified under Acute Toxicity (Category 4)[2].

Impurity_Toxicity Impurity 2,7-Bis(4-chlorobutoxy)quinoline Alkyl Bifunctional Alkylating Agent (Electrophilic) Impurity->Alkyl Structural Alert DNA Nucleophilic Attack by DNA (Guanine N7) Alkyl->DNA Covalent Binding Mutagenesis DNA Adducts & Cross-linking (Genotoxic Risk) DNA->Mutagenesis ICH M7 Flag

Figure 2: Electrophilic DNA alkylation mechanism of 2,7-Bis(4-chlorobutoxy)quinoline.

Experimental Protocols for Toxicity Profiling

To objectively compare these two entities, distinct experimental workflows are required. The parent drug requires in vivo/in vitro neuro-receptor profiling, while the impurity demands rigorous genotoxicity screening.

Protocol A: Ames Bacterial Reverse Mutation Assay (For Impurity Genotoxicity)

Causality: Because the impurity contains alkyl halide structural alerts, we must validate its mutagenic potential using Salmonella typhimurium strains (e.g., TA98, TA100) to detect frameshift and base-pair substitutions.

  • Preparation: Prepare 2,7-Bis(4-chlorobutoxy)quinoline in DMSO at concentrations ranging from 1.5 to 5000 µ g/plate .

  • Metabolic Activation: Prepare rat liver S9 fraction mix to simulate mammalian hepatic metabolism (crucial, as brexpiprazole is heavily metabolized by CYP3A4/2D6[1]).

  • Incubation: Combine 0.1 mL of bacterial tester strain, 0.1 mL of test article dilution, and 0.5 mL of S9 mix (or buffer for non-activated plates) with top agar. Pour onto minimal glucose agar plates.

  • Analysis: Incubate at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase (≥2-fold over vehicle control) validates the alkylating mutagenic hypothesis.

Protocol B: In Vitro Cytotoxicity and Receptor Occupancy (For Parent Drug)

Causality: Brexpiprazole's dose-limiting toxicity is tied to cellular stress and receptor saturation.

  • Cell Line Preparation: Culture CHO cells stably expressing human D2 and 5-HT2A receptors.

  • Dosing: Treat cells with brexpiprazole (0.1 nM to 10 µM) for 24 hours.

  • Viability Assay: Utilize an MTT or CellTiter-Glo assay to establish the IC50 for baseline cytotoxicity.

  • Receptor Binding: Use radioligand displacement (e.g., [3H]-spiperone for D2) to correlate the onset of cellular stress with receptor saturation levels.

Quantitative Toxicity Comparison

The following table synthesizes the expected toxicological thresholds and classifications for both compounds based on their chemical nature and pharmacological data.

ParameterBrexpiprazole (Parent API)2,7-Bis(4-chlorobutoxy)quinoline (Impurity)
Primary Target D2, 5-HT1A, 5-HT2A ReceptorsDNA (Nucleophilic centers)
Toxicity Classification Pharmacological / NeurologicalGenotoxic / Mutagenic Alert (ICH M7)
Acute Oral Toxicity Low acute lethality; high dose causes sedation/EPS[5]Category 4 (Harmful if swallowed)[2]
Metabolic Liability Extensive CYP3A4 / CYP2D6 metabolism[1]Potential for reactive intermediate formation
Clinical Manifestation Akathisia, weight gain, somnolence[4]Pre-clinical regulatory failure (if > TTC limits)
Regulatory Limit Therapeutic doses (0.25 - 4 mg/day)[1]Threshold of Toxicological Concern (TTC) strictly applied

References

  • Brexpiprazole - LiverTox - NCBI Bookshelf - NIH . National Institute of Diabetes and Digestive and Kidney Diseases. Available at:[Link]

  • Brexpiprazole: uses, dosing, warnings, adverse events, interactions . MedCentral. Available at:[Link]

  • Australian Public Assessment Report for Brexpiprazole . Therapeutic Goods Administration (TGA). Available at:[Link]

  • REXULTI (brexpiprazole) tablets Label . FDA. Available at:[Link]

  • Brexpiprazole usage and side effects . Poison Control. Available at:[Link]

Sources

Validation

Reference Standard Validation for 2,7-Bis(4-chlorobutoxy)quinoline Batch Analysis: A Methodological Comparison Guide

As a Senior Application Scientist in pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) requires more than just running routine assays—it demands a deep mechanistic und...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) requires more than just running routine assays—it demands a deep mechanistic understanding of process-related impurities.

This guide provides an authoritative comparison of analytical strategies and a self-validating framework for the batch analysis of 2,7-Bis(4-chlorobutoxy)quinoline (Brexpiprazole Impurity 42). By dissecting the causality behind its formation and establishing stringent reference standard protocols, this document serves as a comprehensive blueprint for drug development professionals.

Mechanistic Origin & Structural Significance

To control an impurity, one must first understand why it forms. During the stage-1 synthesis of the antipsychotic drug brexpiprazole, 7-hydroxy-1H-quinolin-2-one (BRX-S1) is alkylated with 1-bromo-4-chlorobutane (BRX-S2) to yield the target intermediate BRX-1[1].

However, the quinolinone ring of BRX-S1 exhibits lactam-lactim tautomerism . When the reaction is driven by a strong base (e.g., sodium hydride) and excess BRX-S2, the lactim oxygen at the 2-position becomes highly nucleophilic[1]. This triggers an over-alkylation event, yielding the critical nonpolar impurity (BRX-1-A), alongside its N,O-alkylated isomer (BRX-1-B)[2].

Because BRX-1-A is highly resistant to standard organic solvent purification and can carry over into the final API[1], its rigorous quantification is mandatory under [3].

Pathway S1 BRX-S1 7-hydroxy-1H-quinolin-2-one BRX1 BRX-1 (Target) 7-(4-chlorobutoxy)-1H-quinolin-2-one S1->BRX1 + BRX-S2 (K2CO3, DMF) Mono-O-alkylation S2 BRX-S2 1-bromo-4-chlorobutane S2->BRX1 BRX1A BRX-1-A (Impurity) 2,7-Bis(4-chlorobutoxy)quinoline BRX1->BRX1A + Excess BRX-S2 (NaH, MeCN) Lactim O-alkylation BRX1B BRX-1-B (Impurity) N,O-alkylated adduct BRX1->BRX1B + Excess BRX-S2 (NaH, MeCN) Lactam N-alkylation

Mechanistic pathway of BRX-1-A impurity formation via lactim O-alkylation.

Comparative Analysis of Analytical Strategies

When validating a batch analysis method for[4], laboratories typically choose between conventional HPLC-UV and orthogonal UHPLC-MS/MS. The choice depends on the required sensitivity and the stage of process development.

Table 1: Comparative Performance of Analytical Strategies for BRX-1-A
ParameterHPLC-UV (Routine QC)UHPLC-MS/MS (Trace Analysis)Scientific Rationale / Causality
Limit of Detection (LOD) ~0.05%<0.01%MS/MS MRM transitions eliminate matrix noise, drastically lowering LOD.
Specificity Moderate (Retention Time)High (m/z & Fragmentation)MS/MS distinguishes co-eluting isomers via unique fragmentation patterns.
Linearity Range 0.05% – 1.5%0.001% – 0.5%MS detectors saturate at lower concentrations; UV offers wider dynamic range.
Throughput / Cost High / LowModerate / HighHPLC-UV requires less complex sample prep and instrument maintenance.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every analytical workflow must be built as a self-validating system. Below are the step-by-step methodologies for characterizing the reference standard and executing the batch analysis.

Protocol 1: Primary Reference Standard Characterization

Before a synthesized batch of BRX-1-A can be used as a reference standard, its absolute purity must be established without relying solely on chromatographic area percent, which can ignore invisible inorganic salts or moisture.

  • Step 1: Structural Elucidation (NMR & HRMS)

    • Action: Perform 1 H-NMR, 13 C-NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Causality: NMR provides structural connectivity. The absence of an N-alkyl proton signal and the characteristic downfield shift of the quinoline ring protons definitively differentiate the O-alkylated BRX-1-A from the N,O-alkylated BRX-1-B isomer. HRMS confirms the exact mass (m/z 342.3) and the isotopic signature of the two chlorine atoms.

  • Step 2: Orthogonal Purity Profiling (TGA & KF)

    • Action: Conduct Thermogravimetric Analysis (TGA) for volatile organics and Karl Fischer (KF) titration for water content.

    • Causality: This enables the Mass Balance Approach , a self-validating equation:

      Purity=(100%−%Water−%Volatiles−%Inorganics)×HPLC_Area% . This ensures that non-chromatographing impurities do not artificially inflate the assigned purity.
Protocol 2: HPLC-UV Batch Analysis Workflow

For routine batch release, HPLC-UV provides the optimal balance of robustness and compliance[5].

  • Step 1: Chromatographic Setup

    • Action: Utilize an end-capped C18 column (150 mm × 4.6 mm, 3.5 µm).

    • Causality: The basic nitrogen in the quinoline ring of BRX-1-A interacts strongly with residual silanols on standard silica supports, causing severe peak tailing. End-capping physically blocks these secondary interactions.

  • Step 2: Mobile Phase Optimization

    • Action: Use an isocratic blend of 0.05% Trifluoroacetic acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B).

    • Causality: TFA acts as a potent ion-pairing agent and lowers the pH, fully protonating the quinoline nitrogen while simultaneously suppressing silanol ionization. This dual-action guarantees sharp, symmetrical peaks.

  • Step 3: Detection

    • Action: Monitor UV absorbance at 254 nm.

    • Causality: The extended conjugated π -system of the quinoline core provides a strong, stable chromophore at 254 nm, ensuring high sensitivity without baseline drift.

Workflow Prep Sample Prep (Acetonitrile Extraction) SST System Suitability (Resolution > 2.0) Prep->SST LCMS UHPLC-MS/MS (Orthogonal Validation) Prep->LCMS Trace Analysis SST->Prep Fail HPLC HPLC-UV Analysis (Isocratic Elution) SST->HPLC Pass Data Integration & Quantification HPLC->Data LCMS->Data

Self-validating analytical workflow for BRX-1-A batch quantification.

System Suitability & Quality Control

A protocol is only as trustworthy as its System Suitability Test (SST). Before any batch analysis begins, a resolution mixture containing BRX-1, BRX-1-A, and BRX-1-B must be injected. If the system fails any of the criteria below, the run is aborted, preventing the reporting of false data.

Table 2: System Suitability Criteria for BRX-1-A Batch Analysis
ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) ≥2.0 (BRX-1-A vs BRX-1-B)Ensures baseline separation of critical isomeric pairs for accurate integration.
Tailing Factor ( Tf​ ) ≤1.5 Confirms adequate suppression of secondary silanol interactions by the TFA buffer.
%RSD (Area) ≤2.0% (n=6)Validates injection precision and autosampler reproducibility.
Signal-to-Noise (S/N) ≥10 at LOQGuarantees reliable quantification at the ICH reporting threshold.

References

  • Tyagi, R., et al. "Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole." Organic Process Research & Development, 2018.[Link]

  • "ICH Q3A(R2) Impurities in New Drug Substances." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2006.[Link]

  • "2,7-bis(4-chlorobutoxy)quinoline (PubChem CID: 125449220)." National Center for Biotechnology Information (PubChem).[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Bis(4-chlorobutoxy)quinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,7-Bis(4-chlorobutoxy)quinoline
© Copyright 2026 BenchChem. All Rights Reserved.